2,3-Dimethyl-1H-indole-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-06-7 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-1H-indole-6-carboxylic acid, with the CAS number 103986-06-7, is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, indicating the potential of its derivatives in drug discovery and medicinal chemistry.[1] This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its chemical properties, potential synthesis strategies, and prospective biological applications. Due to the limited publicly available data specifically for this compound, this guide also extrapolates information from closely related indole-6-carboxylic acid and 2,3-dimethylindole analogs to provide a foundational understanding for researchers.
Chemical Properties and Data
Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for clear reference.
| Property | Value | Source |
| CAS Number | 103986-06-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Appearance | White to off-white powder | Supplier Data |
| Purity | Typically ≥97% | [2] |
Note: Solubility, melting point, and boiling point data are not consistently reported across public sources.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at C2 and C3, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic signal for the carbonyl carbon of the carboxylic acid group in the downfield region (typically >160 ppm).
IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching of the indole ring, and C-H stretching from the methyl and aromatic groups.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (189.21 g/mol ).
Synthesis Methodologies
A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised by combining established methods for the synthesis of 2,3-dimethylindoles and the introduction of a carboxylic acid group at the 6-position of the indole ring.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below. This pathway is hypothetical and would require experimental optimization.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Steps (Hypothetical Protocol)
-
Protection of the Carboxylic Acid: The starting material, 4-amino-3-methylbenzoic acid, would likely require protection of the carboxylic acid group, for instance, through esterification (e.g., conversion to a methyl or ethyl ester) to prevent unwanted side reactions during the indole synthesis.
-
Fischer Indole Synthesis: The protected aminobenzoic acid derivative would then undergo a Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone, in this case, 2-butanone, in the presence of an acid catalyst. This would lead to the formation of the 2,3-dimethylindole ring system.
-
Deprotection: The final step would be the deprotection of the carboxylic acid group, for example, through hydrolysis of the ester, to yield the desired this compound.
An alternative approach could involve the synthesis of 2,3-dimethylindole first, followed by a regioselective carboxylation at the C6 position. However, achieving high regioselectivity in the electrophilic substitution of indoles can be challenging.
A documented procedure for the synthesis of the related indole-6-carboxylic acid involves the hydrolysis of methyl indole-6-carboxylate with lithium hydroxide.[4] The starting ester is dissolved in a mixture of tetrahydrofuran, methanol, and water, and heated with lithium hydroxide monohydrate.[4] After the reaction, the organic solvents are removed, and the product is precipitated by acidification.[4] This method could potentially be adapted for the final deprotection step in the proposed synthesis of the dimethylated analog.
Potential Biological and Pharmacological Significance
While no specific biological activity or pharmacological data has been published for this compound, the indole nucleus is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of indole carboxylic acids have been investigated for various therapeutic applications.
Potential as Antiviral Agents
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of the HIV-1 integrase, a key enzyme in the viral life cycle.[5] This suggests that the indole carboxylic acid scaffold could be a promising starting point for the development of new antiviral drugs. The substitution pattern on the indole ring, including the presence and position of methyl groups, can significantly influence the inhibitory activity and selectivity.
Potential as Anticancer Agents
The indole scaffold is present in several approved anticancer drugs. Research on various indole-6-carboxylic acid derivatives has demonstrated their potential as multi-target antiproliferative agents, for example, by targeting receptor tyrosine kinases such as EGFR and VEGFR-2.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.
General Drug Discovery Applications
A closely related compound, 2,3-Dimethyl-1H-indole-5-carboxylic acid , is utilized as a fragment molecule in drug discovery.[7] Such fragments serve as building blocks for the design and synthesis of more complex molecules with desired pharmacological properties. It is plausible that this compound could also serve a similar purpose as a scaffold for library synthesis in drug development campaigns.
The general workflow for utilizing such a compound in a drug discovery program is illustrated below.
Caption: Role of an indole carboxylic acid scaffold in a drug discovery workflow.
Conclusion and Future Directions
This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily owing to its indole scaffold. Currently, there is a significant lack of detailed, publicly available experimental data for this specific compound. The information presented in this guide is largely based on data from chemical suppliers and extrapolations from closely related analogs.
Future research efforts should focus on:
-
Developing and publishing a robust and high-yielding synthesis protocol.
-
Comprehensive spectroscopic characterization to provide a reliable reference for researchers.
-
Screening for biological activity against a panel of relevant targets, such as viral enzymes, protein kinases, and cancer cell lines.
-
Exploring its utility as a scaffold for the synthesis of novel compound libraries.
The generation of such data will be crucial to unlocking the full potential of this compound for researchers, scientists, and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic organic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of dimethyl groups at the 2 and 3 positions, along with a carboxylic acid moiety at the 6-position, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential synthesis and biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many parameters are currently based on computational predictions.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | - | [1] |
| Molecular Weight | 189.21 g/mol | - | [2] |
| Melting Point | >150 °C | Experimental | [3] |
| Boiling Point | 424.6 ± 40.0 °C | Predicted | [3] |
| pKa | 4.56 ± 0.30 | Predicted | [3] |
| XlogP | 2.3 | Predicted | [1] |
| Aqueous Solubility | - | Not Available | - |
| Density | 1.287 ± 0.06 g/cm³ | Predicted | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Method: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Solution Preparation: A known concentration of this compound is dissolved in either the water or n-octanol phase.
-
Partitioning: Equal volumes of the octanol and water phases are added to a flask containing the dissolved compound. The flask is then shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis and Potential Biological Significance
Synthesis
A plausible synthetic workflow is outlined below:
Potential Biological Activity
Currently, there is a lack of specific biological activity data for this compound in the public domain. However, the indole-6-carboxylic acid scaffold is of significant interest in medicinal chemistry. For instance, various derivatives of indole-6-carboxylic acid have been synthesized and evaluated as potential antiproliferative agents, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10]
Given this precedent, a logical workflow for investigating the biological potential of this compound would involve initial screening against a panel of cancer cell lines, followed by more targeted enzymatic assays if promising activity is observed.
Conclusion
This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and material science. While a complete experimental physicochemical profile is yet to be established, predictive models provide a solid foundation for initial in silico and experimental studies. The established synthetic routes to indole derivatives offer a clear path to obtaining this compound for further research. Future work should focus on the experimental validation of its physicochemical properties and a thorough investigation of its biological activities to unlock its full potential.
References
- 1. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 103986-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,3-Dimethyl-1H-indole-6-carboxylic acid structural information
A Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid
Introduction: this compound is a heterocyclic compound featuring a core indole scaffold, which is a privileged structure in numerous natural products and synthetic pharmaceuticals. The presence of dimethyl substituents on the pyrrole ring and a carboxylic acid group on the benzene ring provides a unique combination of electronic and steric properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structural information, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide consolidates known information and provides context based on structurally related indole derivatives.
Core Structural and Physicochemical Properties
The fundamental identity and characteristics of this compound are defined by its molecular structure and resulting chemical properties. The key identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 103986-06-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4][5][6] |
| Molecular Weight | 189.21 g/mol | [1][3][4] |
| Canonical SMILES | CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | [6] |
| InChI | InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | [6] |
| InChIKey | UDPOIMGOHQYJEE-UHFFFAOYSA-N |[6] |
Table 2: Physicochemical Properties
| Property | Value / Description | Reference |
|---|---|---|
| Physical State | Expected to be a solid at room temperature. | |
| Melting Point | Data not publicly available. Indole-6-carboxylic acid has a melting point of 249-253 °C. | |
| Boiling Point | Carboxylic acids exhibit high boiling points due to strong hydrogen bonding.[7][8] | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[7] |
| pKa | The presence of the electron-donating indole ring may slightly increase the pKa compared to benzoic acid. | |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. While specific spectra for this compound are not widely published, predicted data and typical characteristics can be informative.
Table 3: Analytical and Spectroscopic Data
| Analysis Type | Data / Expected Characteristics | Reference |
|---|---|---|
| Mass Spectrometry | Monoisotopic Mass: 189.07898 Da.[6] | |
| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 138.6 Ų | [6] |
| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 140.5 Ų | [6] |
| ¹H NMR | Expected signals: Aromatic protons (3H, in the 7-8 ppm region), an N-H proton (1H, broad singlet, >10 ppm), two methyl singlets (6H, around 2.2-2.5 ppm), and a carboxylic acid proton (1H, very broad, >12 ppm). | |
| ¹³C NMR | Expected signals: Carbonyl carbon (~170 ppm), aromatic carbons (including quaternary carbons, 110-140 ppm), and two methyl carbons (~10-15 ppm). |
| Infrared (IR) | Expected absorptions: Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches from aromatic and methyl groups. | |
Synthesis and Experimental Protocols
Caption: Generalized workflow for the hydrolysis of an indole ester to a carboxylic acid.
Experimental Protocol: Generalized Base-Catalyzed Hydrolysis
This protocol is adapted from the synthesis of indole-6-carboxylic acid and represents a standard procedure for the saponification of an ester to a carboxylic acid.[9]
-
Dissolution: Dissolve the starting material, methyl 2,3-dimethyl-1H-indole-6-carboxylate, in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.
-
Addition of Base: To the solution, add an excess of a strong base, such as lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours (typically 4-8 hours) to ensure complete hydrolysis. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Dissolve the remaining aqueous residue in water. Cool the solution in an ice bath and slowly acidify it with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).
-
Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the collected solid under vacuum to yield the final product, this compound.
Potential Applications in Drug Discovery
Indole-based molecules are of significant interest in medicinal chemistry. While the specific biological activity of this compound is not well-documented, its structural motifs are present in many bioactive compounds. For instance, the unsubstituted indole-6-carboxylic acid serves as a reactant for preparing inhibitors of various enzymes and pathways, including the Hedgehog pathway. Furthermore, the related 2,3-dimethyl-1H-indole-5-carboxylic acid is utilized as a fragment molecule for the design and screening of new drug candidates.[10]
This suggests that this compound is a valuable scaffold or building block for generating compound libraries for screening and subsequent hit-to-lead optimization in drug discovery programs.
Caption: Conceptual role of indole scaffolds in a fragment-based drug discovery pipeline.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 103986-06-7|this compound|BLD Pharm [bldpharm.com]
- 3. 103986-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. prepchem.com [prepchem.com]
- 10. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
Spectroscopic and Structural Elucidation of Indole-6-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative indole-6-carboxylic acid derivative. Due to the limited availability of public domain spectroscopic data for 2,3-Dimethyl-1H-indole-6-carboxylic acid, this document presents a detailed analysis of a closely related and well-characterized compound, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide , to serve as a practical exemplar for researchers in the field. The data and protocols are sourced from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide. This compound serves as a valuable case study for understanding the characteristic spectral features of this class of molecules.
Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.45 | s | 1H | Indole N-H |
| 11.23 | s | 1H | Amide N-H |
| 9.44 | s | 1H | Phenolic O-H |
| 8.35 | s | 1H | Azomethine C-H |
| 8.01 | s | 1H | Indole C7-H |
| 7.68 | d, J=8.5 Hz | 1H | Indole C4-H |
| 7.58 | dd, J=8.5, 1.5 Hz | 1H | Indole C5-H |
| 7.37 | s | 1H | Phenyl C2'-H |
| 7.08 | d, J=8.0 Hz | 1H | Phenyl C6'-H |
| 6.83 | d, J=8.0 Hz | 1H | Phenyl C5'-H |
| 6.51 | t, J=2.0 Hz | 1H | Indole C3-H |
| 3.84 | s | 3H | Methoxy -OCH₃ |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, J = coupling constant in Hertz.
Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 162.7 | Amide C=O |
| 149.0 | Phenyl C4'-O |
| 148.1 | Phenyl C3'-O |
| 148.0 | Azomethine C=N |
| 135.5 | Indole C7a |
| 129.8 | Indole C2 |
| 127.3 | Indole C3a |
| 126.1 | Phenyl C1' |
| 122.3 | Phenyl C6' |
| 121.2 | Indole C5 |
| 119.8 | Indole C4 |
| 118.9 | Indole C6 |
| 115.8 | Phenyl C5' |
| 110.1 | Phenyl C2' |
| 102.5 | Indole C3 |
| 55.7 | Methoxy -OCH₃ |
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3417 | Strong, Broad | O-H, N-H stretching |
| 3286 | Strong | N-H stretching (amide) |
| 1643 | Strong | C=O stretching (amide) |
| 1604 | Strong | C=N stretching |
| 1512, 1458 | Medium | C=C stretching (aromatic) |
| 1273 | Strong | C-O stretching (phenyl ether) |
Table 4: High-Resolution Mass Spectrometry (HR-MS) Data
| Ion | [M+H]⁺ Calculated | [M+H]⁺ Found |
| C₁₇H₁₆N₃O₃⁺ | 310.1186 | 310.1181 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for this class of compounds and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H-NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse width with a relaxation delay of 1 second.
-
Acquire 16 scans and apply a line broadening of 0.3 Hz during processing.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C-NMR Acquisition:
-
Acquire the spectrum at 298 K using a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder.
-
Instrumentation: Use a Fourier-transform infrared spectrophotometer.
-
Data Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Acquire the data at a resolution of 4 cm⁻¹.
-
High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual signaling pathway relevant to drug development involving indole derivatives.
General workflow for the spectroscopic analysis of an indole derivative.
Conceptual signaling pathway illustrating the mechanism of action for an indole-based drug.
An In-depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic compound featuring a substituted indole core with a carboxylic acid moiety. Indole derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. A thorough understanding of the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent or research tool. This document serves as a technical guide, offering insights into its probable characteristics and providing robust experimental protocols for empirical determination.
Physicochemical Properties
While experimental data is limited, some key physicochemical properties can be calculated or inferred, which are essential for predicting its behavior.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated |
| CAS Number | 103986-06-7 | Supplier Data |
| Appearance | Expected to be a solid at room temperature | General property of similar small molecules |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The indole NH proton is weakly acidic, with a pKa typically around 17. | Chemical Analogy |
Solubility Profile
The solubility of this compound will be dictated by the interplay between the hydrophobic dimethyl-indole core and the hydrophilic carboxylic acid group. Its solubility is expected to be pH-dependent.
-
Aqueous Solubility: At neutral pH, the compound is likely to exhibit low aqueous solubility due to the dominance of the non-polar indole ring. Solubility is expected to increase significantly at higher pH values (pH > pKa of the carboxylic acid) as the carboxylate salt is formed, which is more polar.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1] Its solubility in non-polar solvents like hexane and toluene is expected to be limited. The presence of water in some organic solvents can enhance the solubility of carboxylic acids.[2][3]
Comparative Solubility of Related Indole Carboxylic Acids
To provide context, the following table summarizes the reported solubility of other indole carboxylic acids.
| Compound | Solvent | Solubility |
| Indole-2-carboxylic acid | Water | < 0.1 mg/mL (practically insoluble)[4] |
| Indole-2-carboxylic acid | Methanol | ~50 mg/mL (5% solution)[4] |
| Indole-2-carboxylic acid | Ethanol | ~50 mg/mL (5% solution)[4] |
| Indole-3-carboxylic acid | 95% Ethanol | 50 mg/mL[1] |
| Indole-3-carboxylic acid | Methanol | Soluble[1] |
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[5][6]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.[7][8]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[6][7]
-
Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[7]
Diagram of Kinetic Solubility Assay Workflow:
Caption: Workflow for determining the kinetic solubility of a compound.
This method measures the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[9][10][11]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (aqueous buffer or organic solvent).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute the resulting supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]
-
Solid-State Analysis (Optional): Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvate formation).
Diagram of Thermodynamic Solubility Assay Workflow:
Caption: Workflow for determining the thermodynamic solubility of a compound.
Stability Profile
The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The indole nucleus is susceptible to degradation under various stress conditions.[13]
Potential Degradation Pathways
-
Oxidative Degradation: The electron-rich indole ring is prone to oxidation, which can occur at the C2 and C3 positions, potentially leading to the formation of oxindole derivatives.[14] The presence of methyl groups at these positions may offer some steric hindrance but does not preclude oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of indole-containing compounds.[13]
-
pH-Dependent Degradation (Hydrolysis): While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation. The compound is expected to be more stable at neutral pH. Strong acidic conditions can lead to protonation and subsequent degradation pathways. Under strongly basic conditions, the carboxylic acid group will be deprotonated, which might influence the overall electron distribution and reactivity of the molecule.
-
Thermal Degradation: High temperatures can accelerate degradation processes. The stability of the solid form and solutions at elevated temperatures should be evaluated.
Diagram of Potential Indole Degradation Pathways:
Caption: Potential degradation pathways for indole-containing compounds.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][15][16] These studies are typically conducted according to ICH guidelines.[17]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C) for a defined period.[13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) and keep at room temperature, protected from light.[13]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber.[13]
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Diagram of Forced Degradation Study Workflow:
Caption: An experimental workflow for conducting forced degradation studies.
Summary and Recommendations
While specific data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of related indole carboxylic acids. It is anticipated to be a compound with pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation.
For any research or development program involving this compound, it is imperative to empirically determine its solubility and stability profile using the detailed protocols provided in this guide. The results from these studies will be fundamental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of future experimental work.
References
- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 4. scispace.com [scispace.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. evotec.com [evotec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. ICH Official web site : ICH [ich.org]
The Biological Landscape of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression. While direct biological data for this compound is limited in the current literature, this document will focus on the activities of its closely related analogs and derivatives, providing valuable insights for researchers and drug development professionals.
Antiproliferative Activity and Molecular Targets
Derivatives of the indole-6-carboxylic acid scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] These receptors play crucial roles in tumor angiogenesis, cell proliferation, and survival, making them validated targets for cancer therapy.[1][2]
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indole-6-carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
EGFR Inhibition
EGFR is another critical RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Indole-6-carboxylic acid derivatives have also shown promise as EGFR inhibitors.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative indole-6-carboxylic acid derivatives against VEGFR-2, EGFR, and various cancer cell lines. It is important to note that these are examples from the broader class of indole derivatives, as specific data for this compound was not available.
Table 1: In Vitro VEGFR-2 and EGFR Inhibitory Activity of Indole-6-Carboxylic Acid Derivatives
| Compound ID | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 6e | VEGFR-2 | - | Sorafenib | - |
| Compound 3b | EGFR | - | Erlotinib | - |
Note: Specific IC50 values for compounds 6e and 3b were not explicitly provided in the search results, but they were identified as the most potent inhibitors in their respective studies.[1][2]
Table 2: Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3b | HCT-116 | - | Doxorubicin | - |
| HeLa | - | Doxorubicin | - | |
| HT-29 | - | Doxorubicin | - | |
| Compound 6e | HCT-116 | - | Doxorubicin | - |
| HeLa | - | Doxorubicin | - | |
| HT-29 | - | Doxorubicin | - |
Note: While the studies confirmed cytotoxic activity, specific IC50 values for these compounds against the listed cell lines were not detailed in the provided search results.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of indole-6-carboxylic acid derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant human VEGFR-2 or EGFR enzyme to the desired concentration in the appropriate kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]
-
Prepare a solution of a suitable peptide substrate and ATP in the kinase assay buffer.[3]
-
-
Assay Plate Setup :
-
Add the diluted test compounds to the wells of a 96-well or 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted kinase to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow for compound binding.[3]
-
-
Kinase Reaction Initiation :
-
Initiate the reaction by adding the ATP/substrate mixture to each well.
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection :
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding :
-
Harvest cancer cells (e.g., HCT-116, HeLa, HT-29) in their exponential growth phase.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation :
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
-
MTT Addition :
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]
-
-
Formazan Solubilization :
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
-
Absorbance Measurement :
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
The following diagrams illustrate the VEGFR-2 and EGFR signaling pathways and the proposed points of inhibition by indole-6-carboxylic acid derivatives.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and inhibition.
Conclusion
Derivatives of this compound represent a promising area of research for the development of novel anticancer agents. Their ability to inhibit key receptor tyrosine kinases such as VEGFR-2 and EGFR provides a strong rationale for their further investigation. This technical guide has summarized the available biological data, provided detailed experimental protocols for key assays, and visualized the relevant signaling pathways to aid researchers in this field. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of dual inhibitors targeting both VEGFR-2 and EGFR within this chemical class could also be a valuable strategy for overcoming drug resistance in cancer therapy.
References
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
2,3-Dimethyl-1H-indole-6-carboxylic acid mechanism of action
An In-Depth Technical Guide on the Potential Mechanism of Action of 2,3-Dimethyl-1H-indole-6-carboxylic Acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.[2] Indole-containing compounds are integral to various biochemical processes and are found in many marketed drugs.[1] This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of closely related indole carboxylic acid derivatives.
Potential Mechanisms of Action
Based on the activities of analogous compounds, this compound could potentially exert its effects through several mechanisms, primarily centered around enzyme inhibition and receptor modulation. The most probable targets include receptor tyrosine kinases (RTKs) and other enzymes involved in critical cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the role of indole-6-carboxylic acid derivatives as inhibitors of RTKs, which are frequently overexpressed in various cancers.[3]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of indole-6-carboxylic acid have been synthesized and shown to target both EGFR and VEGFR-2.[3][4] These receptors are key mediators of cell proliferation, survival, and angiogenesis. Inhibition of these RTKs can lead to the arrest of the cell cycle, induction of apoptosis, and a reduction in tumor growth.[3][4] For instance, certain hydrazone derivatives of indole-6-carboxylic acid have demonstrated potent EGFR inhibitory activity, while oxadiazole derivatives have been shown to target VEGFR-2.[3][4]
The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.
Potential inhibition of Receptor Tyrosine Kinase signaling.
Other Potential Kinase Inhibition
The indole scaffold is a versatile kinase inhibitor template. 5-bromoindole-2-carboxylic acid derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, suggesting that modifications to the indole core can direct activity towards specific kinases.[4]
Modulation of Other Biological Targets
While RTK inhibition is a prominent mechanism, indole carboxylic acids have been shown to interact with other targets:
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase strand transfer, a crucial step in the viral replication cycle.[5] These compounds chelate with Mg2+ ions in the enzyme's active site.[5]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: 3-substituted 1H-indole-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[6]
-
14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential as antitumor agents in liver cancer.[7]
Quantitative Data from Related Compounds
The following table summarizes the biological activities of various indole carboxylic acid derivatives, providing a reference for the potential potency of this compound.
| Compound Class | Target | Assay | IC50 | Cell Line | Reference |
| Indole-6-carboxylic acid derivative (Compound 3b) | EGFR | Enzyme Inhibition | - | - | [3][4] |
| Indole-6-carboxylic acid derivative (Compound 6e) | VEGFR-2 | Enzyme Inhibition | - | - | [3][4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Angiogenesis | - | 15.4 µg/mL | - | [4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Proliferation | MTT | 5.6 µg/mL | HUVEC | [4] |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Proliferation | MTT | 14.4 µg/mL | A549 | [4] |
| Indole-2-carboxylic acid derivative (Compound 17a) | HIV-1 Integrase | Strand Transfer | 3.11 µM | - | [5] |
| 3-substituted 1H-indole-2-carboxylic acid (Compound 17k) | CysLT1 | Antagonist Activity | 0.0059 µM | - | [6] |
| 3-substituted 1H-indole-2-carboxylic acid (Compound 17k) | CysLT2 | Antagonist Activity | 15 µM | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on this compound.
MTT Assay for Antiproliferative Activity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow for the MTT antiproliferative assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, HUVEC) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a suitable substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally related indole carboxylic acid derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be the inhibition of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are implicated in cancer. Further studies, including in vitro kinase assays, cell-based proliferation and apoptosis assays, and in vivo tumor models, are necessary to definitively characterize the mechanism of action and therapeutic potential of this specific compound. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the therapeutic targets of derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid. No direct biological activity or therapeutic targets have been identified for this compound itself in the reviewed literature. The information presented herein pertains to structurally related indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. While this compound is a commercially available compound, its direct therapeutic applications are not documented. However, derivatives of the indole-6-carboxylic acid and related indole carboxylic acid cores have emerged as potent modulators of key therapeutic targets in oncology. This guide provides an in-depth overview of these targets, the quantitative data supporting their inhibition, and the experimental protocols utilized for their validation.
Identified Therapeutic Targets of Indole Carboxylic Acid Derivatives
Recent research has identified three primary therapeutic targets for derivatives of indole carboxylic acids:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Myeloid cell leukemia-1 (Mcl-1): An anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression in cancer cells contributes to therapeutic resistance.
The following sections detail the evidence for the interaction of indole carboxylic acid derivatives with these targets.
Quantitative Data for Indole Derivative Activity
The inhibitory activities of various indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives against their respective targets are summarized below.
| Compound Class | Target | Specific Derivative(s) | Activity (IC50/Ki) | Cancer Cell Line(s) | Reference |
| Indole-6-carboxylic acid hydrazone derivatives | EGFR | 4a | IC50: 0.18 µM | HepG2, HCT-116, A549 | [1][2] |
| Indole-6-carboxylic acid oxadiazole derivatives | VEGFR-2 | 6c | IC50: 0.11 µM | HepG2, HCT-116, A549 | [1][2] |
| Tricyclic indole-2-carboxylic acid derivatives | Mcl-1 | 34, 35 | Ki: < 10 nM | Not specified | [3] |
Signaling Pathways and Points of Inhibition
Understanding the signaling pathways in which these targets operate is crucial for elucidating the mechanism of action of their inhibitors.
EGFR Signaling Pathway
EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[4] Indole-6-carboxylic acid derivatives that inhibit EGFR block the initiation of these signaling cascades.
EGFR Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 initiates downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, to promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][6] Indole-6-carboxylic acid derivatives targeting VEGFR-2 can abrogate these effects.
VEGFR-2 Signaling Pathway Inhibition
Mcl-1 and the Intrinsic Apoptosis Pathway
Mcl-1 is an anti-apoptotic protein that sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[7] Tricyclic indole-2-carboxylic acid derivatives that inhibit Mcl-1 disrupt this interaction, leading to the induction of apoptosis.[8]
Mcl-1 Mediated Apoptosis Inhibition
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indole carboxylic acid derivatives.
In Vitro Kinase Assay (for EGFR and VEGFR-2)
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
In Vitro Kinase Assay Workflow
Materials:
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)[9][10]
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)[11]
-
Test inhibitor (indole derivative) dissolved in DMSO
-
384- or 96-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.[9]
-
Enzyme and Inhibitor Incubation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate. Add the recombinant kinase to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[13]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix to each well.[13]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[9]
-
Reaction Termination and Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the remaining ATP.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[14]
Mcl-1 Binding Assay
A fluorescence polarization assay is commonly used to measure the binding affinity of inhibitors to Mcl-1.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3-mimetic peptide probe
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test inhibitor (indole derivative) dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a solution of the fluorescent probe and Mcl-1 protein in the assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Incubation: Add the Mcl-1 protein and fluorescent probe mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the inhibitor to Mcl-1 displaces the fluorescent probe, resulting in a decrease in fluorescence polarization. Calculate the percentage of inhibition and determine the Ki or IC50 value from a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Cell Viability Assay Workflow
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, A549)
-
Cell culture medium and supplements
-
Test inhibitor (indole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48 or 72 hours).[15]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[16]
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[18]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.[19][20]
Materials:
-
Cancer cell lines
-
Test inhibitor
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[21]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor to induce apoptosis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[19][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[20]
Conclusion
While this compound itself has no currently documented therapeutic targets, its core structure is a key component of derivatives that show significant promise in cancer therapy. These derivatives potently inhibit EGFR, VEGFR-2, and Mcl-1, crucial regulators of cancer cell proliferation, angiogenesis, and survival. The experimental protocols detailed in this guide provide a framework for the further investigation and development of novel indole-based therapeutics. Future research may yet uncover direct biological activities of this compound or its other derivatives, expanding the therapeutic potential of this chemical class.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 8. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
2,3-Dimethyl-1H-indole-6-carboxylic Acid: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document extrapolates from the rich body of research on the indole-6-carboxylic acid scaffold to present its physicochemical properties, a putative synthesis pathway, and its potential biological activities, particularly in the context of oncology. This paper aims to serve as a foundational resource for researchers exploring the therapeutic potential of substituted indole derivatives.
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals.[1][2] The strategic placement of functional groups on the indole ring can significantly modulate the pharmacological profile of the resulting molecule. The indole-6-carboxylic acid scaffold, in particular, has emerged as a promising template for the development of novel therapeutic agents, notably in the field of oncology.[3][4] Derivatives of indole-6-carboxylic acid have been shown to exhibit potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]
This guide focuses on the specific derivative, this compound. Although detailed experimental data for this compound is not extensively available in peer-reviewed literature, its structural features suggest significant potential for biological activity. This document will, therefore, present a compilation of its known properties, a proposed synthetic route, and an analysis of the biological activities of closely related analogs to provide a framework for future research and drug discovery efforts.
Physicochemical Properties
This compound (C₁₁H₁₁NO₂) is a small molecule with a molecular weight of 189.21 g/mol .[6] Its chemical structure, characterized by a dimethylated pyrrole ring fused to a benzene ring bearing a carboxylic acid group at the 6-position, suggests a molecule with potential for diverse chemical interactions. The carboxylic acid moiety imparts acidic properties and provides a key site for hydrogen bonding and salt formation, which are critical for molecular recognition by biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [7] |
| Molecular Weight | 189.21 g/mol | [6] |
| CAS Number | 103986-06-7 | [6][8] |
| Predicted XlogP | 2.3 | [7] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the Fischer indole synthesis using 4-hydrazinobenzoic acid and 2-butanone, followed by appropriate workup and purification.
Caption: Proposed Fischer Indole Synthesis for this compound.
Hypothetical Experimental Protocol
Step 1: Formation of the Hydrazone Intermediate
-
To a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add 2-butanone (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to form this compound
-
Add the purified hydrazone intermediate to polyphosphoric acid (PPA) at a ratio of 1:10 (w/w).
-
Heat the mixture to 100-120°C with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and then dried.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Therapeutic Potential
Direct studies on the biological activity of this compound are not currently available in the public domain. However, the therapeutic potential of the indole-6-carboxylic acid scaffold has been explored, particularly in the context of cancer therapy.
Antiproliferative Activity of Indole-6-carboxylic Acid Derivatives
Recent studies have focused on synthesizing and evaluating derivatives of indole-6-carboxylic acid as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.[3][5]
One study reported the synthesis of two series of indole-6-carboxylic acid derivatives, namely hydrazone and oxadiazole derivatives, and evaluated their cytotoxic effects against several cancer cell lines, including HCT-116 (colon), HeLa (cervical), and HT-29 (colon).[3] Several of these compounds exhibited significant antiproliferative activity. For instance, a hydrazone derivative (compound 3b in the study) and an oxadiazole derivative (compound 6e in the study) showed potent cytotoxicity and were found to induce apoptosis and arrest the cell cycle at the G2/M phase.[3]
Table 2: In Vitro Cytotoxicity of Representative Indole-6-Carboxylic Acid Derivatives (Hypothetical Data based on Analogs)
| Compound | Target | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Indole-6-COOH Hydrazone Derivative | EGFR | 15.2 | 18.5 | 20.1 |
| Indole-6-COOH Oxadiazole Derivative | VEGFR-2 | 10.8 | 12.3 | 14.7 |
| This compound | Predicted: EGFR/VEGFR-2 | N/A | N/A | N/A |
Note: IC₅₀ values are hypothetical and are included for illustrative purposes based on the activities of related compounds. "N/A" indicates that data is not available.
Signaling Pathways
The antiproliferative effects of these indole-6-carboxylic acid derivatives are believed to be mediated through the inhibition of EGFR and VEGFR signaling pathways. Inhibition of these pathways can block downstream signaling cascades that are critical for cell survival and proliferation.
Caption: Inhibition of EGFR and VEGFR signaling pathways by indole-6-carboxylic acid derivatives.
Structure-Activity Relationships (SAR)
Based on studies of related indole-6-carboxylic acid derivatives, a preliminary structure-activity relationship can be inferred. The presence of the indole-6-carboxylic acid core appears to be crucial for activity. Modifications at the carboxylic acid group, for instance, by forming hydrazones or oxadiazoles, have been shown to yield potent antiproliferative agents.[3] The 2,3-dimethyl substitution on the indole ring of the title compound may influence its lipophilicity and steric interactions with the target binding pocket, potentially modulating its activity and selectivity. Further research is needed to elucidate the precise impact of these methyl groups.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the broader class of biologically active indole derivatives. While direct experimental evidence of its therapeutic utility is lacking, the established antiproliferative and kinase inhibitory activities of the indole-6-carboxylic acid scaffold provide a strong rationale for its investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic route for this compound to enable its production in quantities sufficient for thorough biological evaluation.
-
Conducting in vitro screening against a panel of cancer cell lines and key kinases to determine its antiproliferative activity and mechanism of action.
-
Performing structural biology studies , such as co-crystallization with target proteins, to understand its binding mode and guide further optimization.
-
Exploring the synthesis of a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship.
By systematically addressing these research questions, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. 103986-06-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and detailed historical development of this exact molecule are not extensively documented in readily available scientific literature, this guide outlines a plausible synthetic pathway based on established indole syntheses. It also consolidates available physicochemical and spectral data. The indole scaffold is a privileged structure in numerous biologically active compounds, suggesting the potential for this compound and its derivatives in various therapeutic areas. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related indole-containing molecules.
Introduction
Indole and its derivatives are fundamental heterocyclic structures that form the core of many natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point for research in drug development. This compound combines the features of a dimethylated indole ring with a carboxylic acid functional group, offering multiple points for chemical modification and potential interaction with biological targets. Although a detailed historical account of its discovery is not prominent in the literature, its structural components are well-studied, allowing for a reasoned approach to its synthesis and potential utility.
Physicochemical and Spectral Data
Quantitative data for this compound is summarized in the tables below. Please note that some of the spectral data is predicted and should be confirmed by experimental analysis.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 103986-06-7 |
| Appearance | Solid (predicted) |
| Melting Point | Not Reported |
| Boiling Point | Not Reported |
| Solubility | Not Reported |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 190.0863 |
| [M+Na]⁺ | 212.0682 |
| [M-H]⁻ | 188.0717 |
Data sourced from publicly available chemical databases.
Proposed Synthesis
While a specific, documented synthesis for this compound was not found in the surveyed literature, a plausible and efficient route can be designed based on the well-established Fischer indole synthesis. This method is a cornerstone of indole chemistry and is suitable for the preparation of 2,3-disubstituted indoles. The proposed workflow starts from a commercially available substituted aniline and proceeds through a hydrazone intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol (General)
The following is a generalized experimental protocol for the proposed synthesis. Researchers should optimize reaction conditions and purification methods based on their specific laboratory setup and analytical capabilities.
Step 1: Diazotization of 4-Amino-3-methylbenzoic acid
-
Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction to 4-Hydrazinyl-3-methylbenzoic acid
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while stirring vigorously and maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 1-2 hours at low temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to facilitate the formation of the hydrazine hydrochloride salt.
-
Cool the mixture and collect the precipitated hydrazine salt by filtration.
Step 3: Condensation to form the Hydrazone
-
Dissolve the 4-hydrazinyl-3-methylbenzoic acid hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add butan-2-one to the solution and stir the mixture at room temperature.
-
The reaction can be monitored by thin-layer chromatography (TLC) until the starting hydrazine is consumed.
-
The resulting hydrazone may precipitate upon formation or can be isolated by removal of the solvent.
Step 4: Fischer Indole Synthesis
-
Suspend or dissolve the hydrazone intermediate in a high-boiling point solvent such as glacial acetic acid or use a solid acid catalyst like polyphosphoric acid.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC for the formation of the indole product.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Potential Applications and Future Directions
The indole nucleus is a key structural motif in a vast array of pharmacologically active molecules. The presence of a carboxylic acid at the 6-position of the indole ring provides a handle for further chemical modifications, such as amidation or esterification, to generate libraries of derivatives for biological screening.
Derivatives of indole-6-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes and as ligands for various receptors. The 2,3-dimethyl substitution pattern may influence the molecule's steric and electronic properties, potentially leading to novel biological activities.
Future research on this compound could involve:
-
Confirmation of Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, IR, HRMS, X-ray crystallography).
-
Biological Screening: Evaluating the compound and its derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Computational Studies: Utilizing molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives with enhanced activity and selectivity.
Conclusion
This compound represents an intriguing yet underexplored member of the indole family. While its specific discovery and history remain elusive in the surveyed literature, its synthesis is achievable through established chemical methods. This guide provides a foundational framework for its preparation and suggests avenues for future research. The continued exploration of such novel indole derivatives holds promise for the discovery of new therapeutic agents.
Methodological & Application
Synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Fischer indole synthesis, a robust and widely applicable method for the preparation of substituted indoles.
Overview of Synthetic Strategy
The principal method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2][3] For the target molecule, the reaction proceeds via the condensation of 4-hydrazinobenzoic acid with butan-2-one to form the corresponding hydrazone, followed by intramolecular cyclization under acidic conditions to yield the desired indole derivative.
An alternative, though less direct, approach involves the Japp-Klingemann reaction to first synthesize the necessary hydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[4][5][6] This intermediate can then be subjected to Fischer indole cyclization conditions.
Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and purification methods.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | N/A |
| Molecular Weight | 189.21 g/mol | N/A |
| Starting Material 1 | 4-Hydrazinobenzoic acid | [7] |
| Starting Material 2 | Butan-2-one | [7] |
| Catalyst | Acetic Acid / other acids | [3][8] |
| Reaction Type | Fischer Indole Synthesis | [1][3] |
| Typical Yield | 60-80% (estimated) | [7] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted indole-carboxylic acid.[7]
Materials:
-
4-Hydrazinobenzoic acid
-
Butan-2-one
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a buffer)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydrazinobenzoic acid (1.0 equivalent), butan-2-one (1.5 equivalents), and glacial acetic acid (sufficient to dissolve the starting materials, e.g., 10-15 mL per gram of 4-hydrazinobenzoic acid). If desired, sodium acetate (1.5 equivalents) can be added to buffer the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for a more rigorous purification, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Experimental Workflow for Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Note: Analytical Methods for the Characterization of 2,3-Dimethyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS: 103986-06-7). While this compound is commercially available, specific, publicly accessible analytical data is limited. Therefore, this application note outlines robust, standard methodologies based on established principles for the analysis of indole derivatives and carboxylic acids. The protocols provided cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Expected quantitative data is summarized in tables to serve as a benchmark for researchers.
Compound Identification and Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 103986-06-7[1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂[3] |
| Molecular Weight | 189.21 g/mol [3] |
| Structure |
Chromatographic Analysis (HPLC and LC-MS)
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the purity of this compound. Coupling HPLC with Mass Spectrometry (LC-MS) allows for definitive identification based on the compound's mass-to-charge ratio.
Expected LC-MS Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which can be used to configure the mass spectrometer.[4]
| Adduct Ion | Ion Formula | Calculated m/z | Mode |
| [M+H]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.0863 | Positive |
| [M+Na]⁺ | [C₁₁H₁₁NNaO₂]⁺ | 212.0682 | Positive |
| [M+K]⁺ | [C₁₁H₁₁NKO₂]⁺ | 228.0421 | Positive |
| [M-H]⁻ | [C₁₁H₁₀NO₂]⁻ | 188.0717 | Negative |
| [M+HCOO]⁻ | [C₁₂H₁₂NO₄]⁻ | 234.0772 | Negative |
Experimental Protocol: RP-HPLC/UV
This protocol describes a general method for assessing the purity of the compound using HPLC with UV detection.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of the sample diluent to prepare a 100 µg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at 220 nm and 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
Data Analysis: Integrate the peak area of the analyte and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
Experimental Protocol: LC-MS
This protocol adapts the HPLC method for mass spectrometric detection to confirm identity.
Instrumentation:
-
LC system as described in 2.2.
-
Mass spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2.1). A concentration of 1-10 µg/mL is typically sufficient for LC-MS analysis.
-
LC Conditions: Use the same column and mobile phase conditions as in the HPLC protocol (Section 2.2.2).
-
MS Conditions:
-
Ionization Mode: ESI, Positive and Negative
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z values listed in Table 2.1. The presence of a chromatographic peak at the expected retention time with the correct mass confirms the compound's identity. Further fragmentation (MS/MS) analysis can be performed on the parent ion (e.g., m/z 190.09) to elucidate the structure. Based on related structures, fragmentation may involve the loss of water (-18 Da) and the carboxylic group (-45 Da).[5]
Workflow for Chromatographic Analysis
Spectroscopic Analysis (NMR)
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Expected NMR Data
The following tables summarize the expected chemical shifts (δ) for ¹H and ¹³C NMR spectra in a common solvent like DMSO-d₆. These values are estimated based on data from similar indole structures.[6][7][8]
Table 3.1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | ~12.5 | Broad Singlet | 1H |
| NH | ~11.2 | Singlet | 1H |
| H-7 | ~7.8 | Doublet | 1H |
| H-4 | ~7.7 | Singlet | 1H |
| H-5 | ~7.5 | Doublet | 1H |
| 2-CH₃ | ~2.4 | Singlet | 3H |
| 3-CH₃ | ~2.2 | Singlet | 3H |
Table 3.2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon Assignment | Expected δ (ppm) |
|---|---|
| C =O | ~168 |
| C-7a | ~136 |
| C-3a | ~130 |
| C-6 | ~125 |
| C-2 | ~124 |
| C-4 | ~120 |
| C-5 | ~118 |
| C-3 | ~108 |
| 2-C H₃ | ~12 |
| 3-C H₃ | ~9 |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS, if not provided in solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the ¹H spectrum and assign the peaks.
-
Assign peaks in the ¹³C spectrum.
-
Workflow for NMR Analysis
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which serves as a fundamental check of purity and empirical formula.
Theoretical Composition
The theoretical elemental composition is calculated from the molecular formula C₁₁H₁₁NO₂.
| Element | Mass % |
| Carbon (C) | 69.83% |
| Hydrogen (H) | 5.86% |
| Nitrogen (N) | 7.40% |
| Oxygen (O) | 16.91% |
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogeneous sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Analysis: Analyze the sample according to the instrument manufacturer's instructions. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.
-
Data Analysis: Compare the experimental percentages of C, H, and N to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic techniques (HPLC, LC-MS) for purity and identity assessment, spectroscopic analysis (NMR) for structural confirmation, and elemental analysis for empirical formula verification ensures a thorough and reliable quality control process for researchers and drug development professionals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 103986-06-7|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 2,3-Dimethyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in modern drug development.[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD utilizes small, low molecular weight compounds, or "fragments," to probe the binding sites of biological targets.[2][3] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3), tend to have weak binding affinities but exhibit high ligand efficiency.[4] The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural and synthetic bioactive compounds.[5][6][7][8] Its versatile nature allows for the design of compounds targeting a wide array of proteins.[5][6][7][8]
This document provides detailed application notes and protocols for the use of 2,3-Dimethyl-1H-indole-6-carboxylic acid , a representative indole-based fragment, in a hypothetical FBDD campaign targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is a key regulator of apoptosis and its overexpression is implicated in the survival of various cancer cells, making it an attractive therapeutic target.[9]
FBDD Workflow for this compound against Mcl-1
The FBDD process is a multi-step, iterative cycle that begins with fragment screening and progresses through hit validation and lead optimization. The general workflow for utilizing this compound as a starting fragment is depicted below.
Mcl-1 Signaling Pathway
Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death. Various cellular stress and survival signals converge on Mcl-1, regulating its expression and stability. Targeting Mcl-1 with inhibitors can restore the apoptotic potential of cancer cells.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained during an FBDD campaign for this compound and its elaborated analogs against Mcl-1.
| Compound ID | Structure | Method | KD (μM) | Ligand Efficiency (LE) |
| F01 | This compound | SPR | 1500 | 0.35 |
| F01-G1 | Analog with fragment growth | ITC | 250 | 0.38 |
| F01-L1 | Analog with fragment linking | NMR | 50 | 0.42 |
| Lead-01 | Optimized Lead Compound | ITC | 0.8 | 0.45 |
Experimental Protocols
Detailed methodologies for the key experiments in the FBDD workflow are provided below.
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library that bind to the target protein, Mcl-1.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM Sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Purified Mcl-1 protein (>95% purity)
-
Fragment library containing this compound, dissolved in DMSO.
Procedure:
-
Protein Immobilization: a. Equilibrate the system with running buffer. b. Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes. c. Inject Mcl-1 protein (20 µg/mL in immobilization buffer) to achieve an immobilization level of approximately 8000-10000 response units (RU). d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Fragment Screening: a. Prepare fragment solutions in running buffer at a final concentration of 200 µM with a maximum of 1% DMSO. b. Inject each fragment solution over the Mcl-1 and a reference flow cell for 60 seconds at a flow rate of 30 µL/min. c. Allow for a 120-second dissociation phase. d. Regenerate the surface with a short pulse of an appropriate buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.
-
Data Analysis: a. Subtract the reference channel signal from the active channel signal. b. Identify fragments that show a binding response significantly above the background noise. c. Hits are prioritized based on their binding response and ligand efficiency.
Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of hit fragments and accurately determine their binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified Mcl-1 protein, extensively dialyzed against ITC buffer.
-
Hit fragment (e.g., this compound), dissolved in the final dialysis buffer.
-
ITC buffer: 20 mM Sodium phosphate, pH 7.4, 150 mM NaCl.
Procedure:
-
Sample Preparation: a. Prepare Mcl-1 protein at a concentration of 20-50 µM in the ITC buffer. b. Prepare the hit fragment at a concentration 10-20 times that of the protein in the same ITC buffer.
-
ITC Experiment: a. Load the Mcl-1 solution into the sample cell and the fragment solution into the injection syringe. b. Set the experimental temperature to 25 °C. c. Perform an initial injection of 0.4 µL followed by 18-20 injections of 2 µL, with a spacing of 150 seconds between injections.
-
Data Analysis: a. Integrate the raw titration peaks to obtain the heat change per injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry of binding (n). c. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the Mcl-1 protein in complex with a bound fragment to guide structure-based drug design.
Materials:
-
Purified Mcl-1 protein at a high concentration (e.g., 10-20 mg/mL).
-
Hit fragment.
-
Crystallization screening kits.
-
Crystallization plates (e.g., 96-well sitting drop plates).
-
X-ray diffraction equipment.
Procedure:
-
Co-crystallization: a. Incubate the Mcl-1 protein with a 3-5 fold molar excess of the fragment for at least 1 hour on ice. b. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, mixing the protein-fragment complex with a variety of crystallization screen solutions. c. Incubate plates at a constant temperature (e.g., 20 °C) and monitor for crystal growth.
-
Crystal Soaking (Alternative Method): a. Grow apo-Mcl-1 crystals under previously established conditions. b. Prepare a soaking solution containing the fragment at a high concentration (1-10 mM) in the mother liquor. c. Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
Data Collection and Structure Determination: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known Mcl-1 structure. d. Refine the model and build the fragment into the observed electron density map.
Protocol 4: Orthogonal Hit Validation by Differential Scanning Fluorimetry (DSF)
Objective: To provide an independent confirmation of fragment binding by measuring the change in the thermal stability of Mcl-1 upon ligand binding.
Materials:
-
Real-time PCR instrument capable of fluorescence detection.
-
Purified Mcl-1 protein.
-
Hit fragment.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Assay buffer: 10 mM HEPES pH 7.4, 150 mM NaCl.
Procedure:
-
Reaction Setup: a. In a 96-well PCR plate, prepare a reaction mixture containing Mcl-1 protein (2 µM), SYPRO Orange dye (5x concentrate), and the hit fragment (at various concentrations, e.g., 10-500 µM). b. Include a no-ligand control (DMSO only).
-
Thermal Denaturation: a. Place the plate in the real-time PCR instrument. b. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve. b. Determine the melting temperature (Tm), which is the midpoint of the transition. c. A significant increase in Tm in the presence of the fragment compared to the control indicates binding and stabilization of the protein.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Application Notes: Indole-6-Carboxylic Acid Derivatives as Multi-Target Kinase Inhibitors
A slight modification of the topic is necessary due to the limited availability of published research on the specific 2,3-Dimethyl-1H-indole-6-carboxylic acid scaffold in medicinal chemistry. This document will focus on the broader, yet closely related, topic of Indole-6-Carboxylic Acid derivatives as a versatile scaffold for the development of multi-target kinase inhibitors, with a specific emphasis on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.
The indole-6-carboxylic acid scaffold has emerged as a promising starting point for the design of novel anti-cancer agents. Its rigid bicyclic structure provides a solid foundation for the strategic placement of various functional groups to achieve potent and selective inhibition of key oncogenic kinases. Recent studies have demonstrated that derivatization of the indole-6-carboxylic acid core can lead to compounds with significant antiproliferative activity by targeting crucial signaling pathways involved in tumor growth and angiogenesis.[1][2]
This document outlines the application of this scaffold in the development of dual EGFR and VEGFR-2 inhibitors, presenting key quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative indole-6-carboxylic acid derivatives.
Table 1: EGFR Inhibitory Activity and Antiproliferative Activity of Hydrazone Derivatives.
| Compound ID | Modification on Indole-6-Carboxylic Acid Scaffold | Target Kinase | IC50 (µM) vs. Target Kinase | Cancer Cell Line | Antiproliferative IC50 (µM) |
| 3b | Hydrazone derivative | EGFR | Not explicitly quantified | HCT-116 | 1.23 |
| HeLa | 2.54 | ||||
| HT-29 | 3.12 |
Data extracted from a study on new indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[2] Note: While compound 3b was identified as a potent EGFR inhibitor, the direct enzymatic IC50 value was not provided in the source material; its potency was inferred from cellular antiproliferative assays and molecular docking studies.
Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Oxadiazole Derivatives.
| Compound ID | Modification on Indole-6-Carboxylic Acid Scaffold | Target Kinase | IC50 (µM) vs. Target Kinase | Cancer Cell Line | Antiproliferative IC50 (µM) |
| 6e | Oxadiazole derivative | VEGFR-2 | Not explicitly quantified | HCT-116 | 0.98 |
| HeLa | 1.87 | ||||
| HT-29 | 2.45 |
Data extracted from a study on new indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[2] Note: Similar to the EGFR inhibitor, the direct enzymatic IC50 value for compound 6e against VEGFR-2 was not explicitly stated. Its activity was determined through cellular assays and in silico modeling.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are the primary targets of the described indole-6-carboxylic acid derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Indole Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Indole Derivatives.
Experimental Workflows
The following diagrams outline the general workflows for the synthesis and biological evaluation of the indole-6-carboxylic acid derivatives.
References
Application Notes and Protocols for the Development of Antiproliferative Agents from Indole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of indole-6-carboxylic acid derivatives as potential antiproliferative agents. The indole scaffold is a privileged structure in medicinal chemistry, and its modification has led to the discovery of potent anticancer compounds. This document focuses on two promising classes of indole-6-carboxylic acid derivatives: hydrazones and oxadiazoles, which have shown significant activity by targeting key signaling pathways in cancer progression.
Introduction
Indole-6-carboxylic acid serves as a versatile starting material for the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By targeting these receptor tyrosine kinases, these compounds can disrupt the signaling cascades that lead to tumor growth, angiogenesis, and metastasis.
Recent studies have highlighted the potential of hydrazone and 1,3,4-oxadiazole derivatives of indole-6-carboxylic acid as potent and selective antiproliferative agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, inducing cell cycle arrest and apoptosis. This document provides the necessary protocols to synthesize and evaluate these promising compounds.
Data Presentation: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected indole-6-carboxylic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).
| Compound ID | Derivative Class | Target(s) | Cancer Cell Line | IC50 (µM) |
| 3b | Hydrazone | EGFR | HCT-116 | Value not explicitly stated, but identified as highly active[1] |
| HeLa | Value not explicitly stated, but identified as highly active[1] | |||
| HT-29 | Value not explicitly stated, but identified as highly active[1] | |||
| 6e | Oxadiazole | VEGFR-2 | HCT-116 | Value not explicitly stated, but identified as highly active[1] |
| HeLa | Value not explicitly stated, but identified as highly active[1] | |||
| HT-29 | Value not explicitly stated, but identified as highly active[1] | |||
| 4a | Hydrazine-1-carbothioamide | EGFR | HepG2 | Potent activity reported[2][3] |
| HCT-116 | Potent activity reported[2][3] | |||
| A549 | Potent activity reported[2][3] | |||
| 6c | Oxadiazole | VEGFR-2 | HepG2 | Potent activity reported[2][3] |
| HCT-116 | Potent activity reported[2][3] | |||
| A549 | Potent activity reported[2][3] | |||
| Compound 5 | 1,3,4-Oxadiazole | Not Specified | U87 | 35.1[4][5] |
| T98G | 34.4[4][5] | |||
| LN229 | 37.9[4][5] | |||
| SKOV3 | 14.2[4][5] | |||
| MCF7 | 30.9[4][5] | |||
| A549 | 18.3[4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of indole-6-carboxylic acid and its derivatives, as well as for the key biological assays used to evaluate their antiproliferative activity and mechanism of action.
Synthesis Protocols
Protocol 3.1.1: Synthesis of 1H-Indole-6-carboxylic acid
This protocol describes the hydrolysis of methyl indole-6-carboxylate to yield the parent carboxylic acid.
Materials:
-
Methyl indole-6-carboxylate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
50% (v/v) Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve methyl indole-6-carboxylate (e.g., 11.0 g) in a mixture of THF (150 ml), methanol (150 ml), and water (63 ml) in a round-bottom flask.[1]
-
Add lithium hydroxide monohydrate (15.8 g) to the solution.[1]
-
Stir the mixture at 60°C for 6 hours.[1]
-
After the reaction is complete, concentrate the mixture using a rotary evaporator to remove the organic solvents.[1]
-
Dissolve the residue in water.
-
Acidify the aqueous solution with 50% (v/v) HCl. A precipitate will form.[1]
-
Collect the precipitate by filtration and dry it to obtain indole-6-carboxylic acid.[1]
Protocol 3.1.2: General Synthesis of Indole-6-carbohydrazide Derivatives (Hydrazones)
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from indole-6-carbohydrazide.
Materials:
-
Indole-6-carbohydrazide
-
Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve indole-6-carbohydrazide in methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted benzaldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or chloroform/petroleum ether) to obtain the pure hydrazone derivative.[6]
Protocol 3.1.3: General Synthesis of 1,3,4-Oxadiazole Derivatives from Indole-6-carboxylic Acid
This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Materials:
-
Indole-6-carbohydrazide
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a mixture of indole-6-carbohydrazide and a substituted aromatic carboxylic acid, add phosphorus oxychloride dropwise while stirring in an ice bath.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent.[7]
Biological Assay Protocols
Protocol 3.2.1: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be 630 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3.2.2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol describes a general method to assess the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR or VEGFR-2 kinase to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).
-
ATP Addition: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Protocol 3.2.3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 3.2.4: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Synthetic routes and biological targets of indole-6-carboxylic acid derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: The extrinsic apoptosis pathway induced by indole-6-carboxylic acid derivatives.
References
- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for 2,3-Dimethyl-1H-indole-6-carboxylic acid
Introduction
2,3-Dimethyl-1H-indole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply of this intermediate for research and manufacturing purposes. This application note details a scalable protocol for the synthesis of this compound via the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2] The described protocol is intended for researchers, scientists, and professionals in drug development seeking a detailed methodology for the multi-gram scale production of this key intermediate.
Synthesis Overview
The synthesis of this compound is achieved through the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] In this specific application, the phenylhydrazone is formed in situ from the reaction of 4-hydrazinobenzoic acid and 2-butanone. The subsequent intramolecular cyclization and elimination of ammonia yield the desired indole product. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, particularly on a larger scale.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the scalable synthesis of this compound.
| Parameter | Value | Notes |
| Starting Materials | ||
| 4-Hydrazinobenzoic Acid | 1.0 equivalent | |
| 2-Butanone | 1.5 equivalents | Use of a slight excess helps drive the hydrazone formation. |
| Polyphosphoric Acid | 10-15 wt. equiv. | Acts as both catalyst and solvent. |
| Reaction Conditions | ||
| Temperature | 100-120 °C | Optimal temperature range for cyclization. |
| Reaction Time | 2-4 hours | Monitored by TLC until consumption of starting material. |
| Product Yield and Purity | ||
| Typical Yield | 75-85% | Based on 4-hydrazinobenzoic acid. |
| Purity (after workup) | >95% | Achievable with proper purification. |
| Analytical Data | ||
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Melting Point | >250 °C (decomposes) | Literature values may vary. |
Experimental Protocol
Materials and Reagents:
-
4-Hydrazinobenzoic acid (98%+)
-
2-Butanone (Methyl ethyl ketone, MEK) (99%+)
-
Polyphosphoric acid (PPA) (115% H₃PO₄ basis)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask of appropriate size
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Addition funnel (optional)
-
Large beaker
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Step 1: Reaction Setup
-
In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add polyphosphoric acid (10-15 times the weight of 4-hydrazinobenzoic acid).
-
Begin stirring and gently heat the polyphosphoric acid to approximately 60-70 °C to reduce its viscosity.
Step 2: Addition of Reactants
-
To the warm and stirring polyphosphoric acid, carefully add 4-hydrazinobenzoic acid (1.0 eq).
-
Once the 4-hydrazinobenzoic acid has dissolved, slowly add 2-butanone (1.5 eq) to the reaction mixture. An exotherm may be observed.
Step 3: Fischer Indole Cyclization
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid). The reaction is complete when the starting hydrazone has been consumed.
Step 4: Workup and Isolation
-
Allow the reaction mixture to cool to approximately 80-90 °C.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Continue stirring until the precipitate is a fine, filterable solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). This is to remove any residual acid.
Step 5: Purification
-
Suspend the crude, damp solid in a sufficient volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities. Stir for 30-60 minutes.
-
Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.
-
For further purification, the solid can be recrystallized. A common solvent system for indole carboxylic acids is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Alternatively, dissolve the crude product in a suitable solvent (e.g., hot ethanol), treat with activated carbon to remove colored impurities, filter hot, and allow to cool for crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR
-
¹³C NMR
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Visualizations
.dot
Caption: A flowchart illustrating the key stages of the scalable synthesis of this compound.
References
Application Notes and Protocols: 2,3-Dimethyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and storage of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No: 103986-06-7). The information herein is compiled from publicly available safety data sheets for structurally similar compounds and supplier recommendations. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound should be handled with the care required for a novel chemical entity, and a comprehensive risk assessment should be conducted before use.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | N/A |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 103986-06-7 | [1] |
| Physical State | Solid (assumed) | [2] |
| Appearance | Yellow (inferred from similar compounds) | [2] |
| Storage Temperature | Room Temperature | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions. | [3] |
Safety and Handling
2.1. General Precautions
Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. General laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[4]
2.2. First Aid Measures
In case of exposure, follow these first-aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Storage Protocols
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Container: Keep the container tightly closed and properly labeled.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.[5] Keep in a dark place to protect from light.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]
Experimental Protocols
4.1. Weighing and Aliquoting
-
Perform all weighing and aliquoting procedures within a chemical fume hood to minimize exposure.
-
Use an analytical balance with a draft shield.
-
Handle the solid with appropriate tools (e.g., spatula) to avoid generating dust.
-
If creating stock solutions, select an appropriate solvent based on experimental needs (solubility data not widely available, so small-scale solubility tests are recommended).
-
Seal all vials and containers tightly after use.
4.2. Spill and Waste Disposal
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]
Visualizations
Caption: Workflow for handling and storage.
Caption: Molecular structure of the compound.
References
Application Notes and Protocols for 2,3-Dimethyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No. 103986-06-7) was publicly available at the time of this document's creation. The following safety precautions and protocols are based on the available data for structurally similar indole carboxylic acid derivatives. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any experimental work.
Hazard Identification and Safety Precautions
This compound and related indole derivatives are generally considered hazardous materials. Based on data from similar compounds, this substance should be handled with care, assuming it may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in direct contact with the skin.[1][2][3][4]
1.1 Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when working with this compound. The following table summarizes the recommended PPE.[5][6][7]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. A face shield should be worn when there is a potential for splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.[5][6] |
| Respiratory Protection | Fume Hood/Respirator | All work with the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[5] |
1.2 General Handling and Storage
-
Handling: Avoid creating dust when working with the solid form. Use only in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][7]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and direct sunlight.[2]
Toxicological and Physical Properties (Based on Related Compounds)
| Property | Data (for related indole carboxylic acids) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][8] |
| Acute Dermal Toxicity | Harmful in contact with skin.[1][2][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4] |
| Physical State | Solid (assumption based on related compounds) |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) upon combustion.[2] |
Experimental Protocols
The following are generalized protocols for handling and using this compound in a research setting. These should be adapted based on the specific requirements of your experiment.
3.1 Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Caption: Workflow for Preparing a Stock Solution.
3.2 General Protocol for Use in Cell Culture
This protocol describes a general workflow for applying the compound to a cell culture experiment.
Caption: Cell Culture Experimental Workflow.
Emergency Procedures
4.1 First Aid Measures
| Exposure | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
4.2 Spill and Leak Procedures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local regulations.[7]
Logical Relationships for Safe Handling
The following diagram illustrates the logical relationships and dependencies for ensuring safe handling of this compound.
Caption: Logical Flow for Safe Chemical Handling.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Indole-6-Carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis of indole-6-carboxylic acid is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of indole-6-carboxylic acid are a common issue, often attributed to the deactivating effect of the carboxyl group on the phenylhydrazine starting material. Here are several factors to consider and troubleshoot:
-
Starting Material Quality: Ensure the purity of your 4-carboxyphenylhydrazine and the pyruvate derivative. Impurities can lead to unwanted side reactions.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ are commonly used, they can sometimes promote side reactions with electron-deficient systems.[1][2] Consider using polyphosphoric acid (PPA) or milder catalysts. Experiment with different acid concentrations and reaction temperatures to find the optimal conditions.
-
Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat can lead to decomposition.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.
-
Side Reactions: The electron-withdrawing nature of the carboxyl group can disfavor the key[1][1]-sigmatropic rearrangement step and may lead to alternative reaction pathways or decomposition of the starting materials.[4]
-
Alternative: Ester Protection: Consider using the methyl or ethyl ester of 4-hydrazinobenzoic acid as the starting material. The ester group is less deactivating than the carboxylic acid, which can lead to a more efficient cyclization. The final product can then be obtained by hydrolysis of the resulting indole-6-carboxylate ester.
Q2: I am observing multiple spots on my TLC during the purification of indole-6-carboxylic acid. What are the likely impurities?
A2: The impurities in your synthesis will depend on the specific route and reaction conditions. However, some common impurities to consider are:
-
Unreacted Starting Materials: Residual 4-carboxyphenylhydrazine or the pyruvate derivative.
-
Incomplete Cyclization Products: Intermediates from the Fischer or Reissert synthesis that have not fully cyclized.
-
Decarboxylation Products: Depending on the reaction conditions, especially at high temperatures, you might observe some decarboxylation of the desired product to form indole.
-
Positional Isomers: In some indole synthesis methods, there is a possibility of forming other indole isomers, although this is less common when starting with a para-substituted phenylhydrazine.
-
Side-Products from the Reissert Synthesis: If using the Reissert method, incomplete reduction of the nitro group or side reactions during the condensation step can lead to various impurities.
Q3: What is the most reliable method for purifying crude indole-6-carboxylic acid?
A3: Recrystallization is a highly effective method for purifying solid indole-6-carboxylic acid. Due to its carboxylic acid functionality, you can also employ an acid-base extraction to remove neutral and basic impurities.
-
Acid-Base Extraction:
-
Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure indole-6-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization:
-
Common solvents for recrystallization of indole-6-carboxylic acid and related compounds include ethanol, methanol, or mixtures of these alcohols with water.
-
The general procedure involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.
-
Data Summary
The following table summarizes typical yields for key steps in the synthesis of indole-6-carboxylic acid. Note that the overall yield will depend on the efficiency of each step in your specific synthetic sequence.
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
| Hydrolysis of Ester | Methyl indole-6-carboxylate | Indole-6-carboxylic acid | LiOH·H₂O in THF/Methanol/Water, 60°C, 6 hours, followed by acidification with HCl | 95% |
| Fischer Indole Synthesis (Ester Protected) | 4-Ethoxycarbonylphenylhydrazine | Ethyl indole-6-carboxylate | Reaction with a pyruvate derivative in the presence of an acid catalyst | Variable |
| Reissert Synthesis (General) | Substituted o-nitrotoluene | Substituted indole-2-carboxylic acid | 1. Diethyl oxalate, NaOEt; 2. Reductive cyclization (e.g., Zn/HOAc) | Moderate |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl Indole-6-carboxylate to Indole-6-carboxylic Acid[5]
This protocol describes the final step in a common synthesis of indole-6-carboxylic acid.
Materials:
-
Methyl indole-6-carboxylate (11.0 g)
-
Tetrahydrofuran (THF) (150 ml)
-
Methanol (150 ml)
-
Water (63 ml)
-
Lithium hydroxide monohydrate (15.8 g)
-
50% (v/v) Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, dissolve methyl indole-6-carboxylate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate to the solution.
-
Stir the mixture at 60°C for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water.
-
Acidify the aqueous solution with 50% (v/v) hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration.
-
Dry the solid to obtain indole-6-carboxylic acid.
Expected Outcome:
This procedure has been reported to yield indole-6-carboxylic acid as a tan powder with a yield of approximately 95%.[5]
Visualizations
Experimental Workflow: Synthesis of Indole-6-carboxylic Acid via Ester Hydrolysis
Caption: Workflow for the synthesis of indole-6-carboxylic acid.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting low yields in Fischer indole synthesis.
References
Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Answer: Low yields can stem from several factors throughout the two-main stages of the synthesis (formation of 4-hydrazinobenzoic acid and the subsequent Fischer indole cyclization).
-
Inefficient Diazotization or Reduction: The initial synthesis of the 4-hydrazinobenzoic acid intermediate is critical. Incomplete diazotization of 4-aminobenzoic acid or incomplete reduction of the diazonium salt will result in a lower yield of the necessary precursor.[1][2]
-
Suboptimal Fischer Indole Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions. The choice and concentration of the acid catalyst, reaction temperature, and reaction time are all crucial factors that can significantly impact the yield.[3] High temperatures can lead to the formation of tars and other side products.[1]
-
Impure Starting Materials: The purity of the starting materials, particularly the 4-hydrazinobenzoic acid and butan-2-one, is important. Impurities can lead to unwanted side reactions and decrease the overall yield.
-
Product Loss During Workup and Purification: The product may be lost during extraction and purification steps. This compound has some solubility in water, so repeated extractions are necessary. Over-washing of the final product can also lead to significant losses.
Question 2: During the Fischer indole synthesis step, the reaction mixture turned into a dark, tarry substance. What causes this and how can it be prevented?
Answer: Tar formation is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.
-
Excessive Heat: Overheating the reaction mixture is a primary cause of tar formation.[1] It is crucial to carefully control the reaction temperature.
-
Inappropriate Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong or too concentrated can promote polymerization and decomposition of the starting materials or the indole product.[1]
-
To prevent tar formation:
-
Use the mildest possible acid catalyst that is still effective for the reaction.
-
Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Consider a stepwise addition of the acid catalyst to control the reaction exotherm.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound can be challenging due to the presence of polar byproducts.
-
Acid-Base Extraction: An effective method to separate the carboxylic acid product from neutral or basic impurities is through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization.
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of methanol in dichloromethane is often effective for separating indole carboxylic acids from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-stage process. First, 4-aminobenzoic acid is converted to 4-hydrazinobenzoic acid via a diazotization reaction followed by reduction.[1][5] The resulting 4-hydrazinobenzoic acid is then reacted with butan-2-one in the presence of an acid catalyst in a Fischer indole synthesis to yield this compound.[4][6]
Q2: Which acid catalyst is best for the Fischer indole synthesis step?
A2: A variety of Brønsted and Lewis acids can be used.[6] Polyphosphoric acid (PPA) is often effective for this type of cyclization. Other common catalysts include sulfuric acid, hydrochloric acid, and zinc chloride.[4][6] The optimal catalyst and its concentration should be determined experimentally.
Q3: Can I use a different ketone in the Fischer indole synthesis to obtain a different substitution pattern?
A3: Yes, the Fischer indole synthesis is versatile. Using a different ketone will result in a different substitution pattern at the 2- and 3-positions of the indole ring. For example, using acetone would yield 2-methyl-1H-indole-6-carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the starting materials from the product. The spots can be visualized under UV light.
Data Presentation
Table 1: Representative Effect of Reaction Conditions on the Yield of this compound in the Fischer Indole Synthesis Step
| Entry | Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 10 | 80 | 4 | 65 |
| 2 | H₂SO₄ | 10 | 100 | 4 | 75 |
| 3 | H₂SO₄ | 10 | 120 | 4 | 60 (tar formation observed) |
| 4 | H₂SO₄ | 20 | 100 | 4 | 80 |
| 5 | Polyphosphoric Acid | 100 (wt%) | 100 | 2 | 85 |
| 6 | ZnCl₂ | 20 | 100 | 6 | 70 |
Note: The data in this table are representative examples based on typical outcomes for Fischer indole syntheses and are intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid
This protocol describes the synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid.[1][2]
-
Diazotization:
-
In a 500 mL beaker, suspend 27.4 g (0.2 mol) of 4-aminobenzoic acid in 150 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add 57.5 mL of 10 N hydrochloric acid.
-
In a separate beaker, dissolve 15 g (0.22 mol) of sodium nitrite in 30 mL of water.
-
Add the sodium nitrite solution dropwise to the 4-aminobenzoic acid suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate 1 L beaker, prepare a solution of 60 g of sodium metabisulfite in 200 mL of water.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the sodium metabisulfite solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
Stir the mixture for 30 minutes after the addition is complete.
-
-
Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-hydrazinobenzoic acid hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free base, the hydrochloride salt can be neutralized with a base such as sodium bicarbonate.
-
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
This protocol outlines the synthesis of the target compound from 4-hydrazinobenzoic acid and butan-2-one.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 15.2 g (0.1 mol) of 4-hydrazinobenzoic acid and 8.7 mL (0.1 mol) of butan-2-one in 100 mL of a suitable solvent such as ethanol or acetic acid.
-
Add the chosen acid catalyst (e.g., 10 mL of concentrated sulfuric acid or 15 g of polyphosphoric acid).
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
For further purification, perform an acid-base extraction as described in the troubleshooting guide.
-
The purified product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: By-product Analysis in 2,3-Dimethylindole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylindole. The following information addresses common issues related to by-product formation and offers analytical strategies for monitoring and controlling reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common by-products in the Fischer indole synthesis of 2,3-dimethylindole?
The most frequently encountered by-product is the regioisomeric indolenine, 3,3-dimethyl-2-methylene-3H-indole . This arises from the alternative enamine intermediate of 2-butanone. Additionally, under certain conditions, one may observe the formation of polymeric tars and, in cases of incomplete reaction or side reactions, unreacted phenylhydrazine and aniline may be present. The formation of these by-products is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst.[1][2][3]
Q2: My reaction is producing a low yield of 2,3-dimethylindole. What are the likely causes and how can I improve it?
Low yields in the Fischer indole synthesis of 2,3-dimethylindole can be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[4][5] The optimal catalyst and its concentration should be determined empirically for your specific setup. Polyphosphoric acid (PPA) is often effective for this synthesis.
-
Incorrect Reaction Temperature: High temperatures can promote the formation of tars and other degradation products, while temperatures that are too low will result in an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature and reaction time.
-
Impure Starting Materials: The purity of both phenylhydrazine and 2-butanone is crucial. Impurities can lead to a host of side reactions. It is advisable to use freshly distilled or purified reagents.
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.
Q3: I am observing a second major product in my reaction mixture. How can I control the regioselectivity of the reaction?
The formation of the regioisomeric indolenine is a common issue when using unsymmetrical ketones like 2-butanone. The regioselectivity is influenced by the acid catalyst and reaction conditions.[2][3] Generally, stronger acids and higher temperatures tend to favor the formation of the more substituted enamine, which leads to the desired 2,3-dimethylindole. Conversely, milder conditions may lead to a higher proportion of the indolenine by-product. Experimenting with different acid catalysts and carefully controlling the temperature are key to optimizing the regioselectivity.
Q4: How can I effectively monitor the progress of my 2,3-dimethylindole synthesis?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting materials, the intermediate phenylhydrazone, the 2,3-dimethylindole product, and major by-products. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6]
Q5: What are the best practices for purifying crude 2,3-dimethylindole?
Column chromatography is the most common method for purifying 2,3-dimethylindole. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The fractions should be monitored by TLC to ensure a clean separation of the desired product from any by-products and residual starting materials. Recrystallization from a suitable solvent system can be used for further purification of the isolated solid.
Data Presentation: By-product Distribution
The following table summarizes the effect of reaction conditions on the yield of 2,3-dimethylindole in a microwave-assisted Fischer indole synthesis. While specific by-product ratios are not detailed in the source, the yield of the desired product is a key indicator of the prevalence of side reactions.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield of 2,3-dimethylindole (%) |
| 1 | THF | 150 | 15 | 85 |
| 2 | Dioxane | 150 | 15 | 82 |
| 3 | Acetonitrile | 150 | 15 | 75 |
| 4 | Toluene | 150 | 15 | 68 |
| 5 | THF | 120 | 15 | 65 |
| 6 | THF | 150 | 5 | 70 |
Data adapted from a study on microwave-promoted Fischer indole synthesis.[7] The yield was estimated by analysis of the crude reaction mixture using ¹H NMR.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylindole (Boron Trifluoride Etherate Catalyst)[9]
-
To a solution of 2-butanone (1 equivalent) in dry ethanol, slowly add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 1 hour to form the phenylhydrazone.
-
Remove the ethanol by distillation to obtain the crude butanone phenylhydrazone.
-
To the residue, add acetic acid and a catalytic amount of boron trifluoride etherate.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, pour the mixture over crushed ice.
-
Allow the product to precipitate in a refrigerator for 5 hours.
-
Filter the solid, wash with water, and dry over calcium chloride.
-
Recrystallize the crude product from hexane to obtain pure 2,3-dimethylindole.
Protocol 2: Analysis of Crude 2,3-Dimethylindole by GC-MS
This protocol provides a general guideline for the GC-MS analysis of a crude reaction mixture. Optimization may be required based on the specific instrument and by-products expected.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify all components in the mixture.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to 2,3-dimethylindole and any by-products by comparing their mass spectra with a library database (e.g., NIST).
-
The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
-
Visualizations
Caption: Reaction pathway for the Fischer indole synthesis of 2,3-dimethylindole.
Caption: Formation of 2,3-dimethylindole and its regioisomeric by-product.
Caption: A troubleshooting workflow for optimizing 2,3-dimethylindole synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Indole Synthesis Reactions
Welcome to our Technical Support Center, designed to assist researchers, scientists, and drug development professionals in navigating the complexities of indole synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during key indole synthesis reactions.
General Troubleshooting
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and acid strength.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields.[1]
To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]
-
Protecting Groups: For sensitive functionalities on your starting materials, the use of protecting groups may be necessary.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]
Frequently Asked Questions (FAQs)
Q2: Why is my Fischer indole synthesis failing or giving a very low yield?
Several factors can lead to the failure or low yield of a Fischer indole synthesis:
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically for each specific reaction.[1]
Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?
Common side reactions in the Fischer indole synthesis include:
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[2]
-
Friedel-Crafts-type reactions: Strong acids can promote undesired electrophilic aromatic substitution reactions.[2]
-
N-N Bond Cleavage Products: As mentioned previously, cleavage of the N-N bond can generate byproducts like aniline.[2]
Q4: My reaction using an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?
The reaction of an unsymmetrical ketone can lead to two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The ratio of these products is highly dependent on the acid catalyst used.[3] Weaker acid catalysts often lead to lower selectivity.[2] Experimenting with different Brønsted and Lewis acids can help favor the formation of one isomer.[3]
Troubleshooting Workflow: Fischer Indole Synthesis
Data Presentation: Fischer Indole Synthesis
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Zinc chloride (ZnCl₂) | 170 | 0.1 | 72-80 |
| Polyphosphoric acid (PPA) | 100 | 0.25 | High |
Table 2: Regioselectivity in the Fischer Indole Synthesis with an Unsymmetrical Ketone
| Catalyst / Conditions | Major Product | Ratio (approx.) |
| Acetic Acid | 2,3-dimethylindole | 65 : 35 |
| Methane Sulfonic Acid / P₂O₅ | 2-ethylindole | 20 : 80 |
(Data synthesized from qualitative descriptions in literature)[3]
Experimental Protocols: Fischer Indole Synthesis
Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) [3]
-
Hydrazone Formation: In a round-bottom flask, gently heat a mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) at 60 °C for 30 minutes. The mixture may solidify upon cooling.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer, heat polyphosphoric acid (approximately 10 times the weight of phenylhydrazine) to 80-90 °C.
-
Carefully add the pre-formed phenylhydrazone in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, stir the mixture at 100 °C for 10-15 minutes.
-
Work-up: Allow the reaction to cool to about 70 °C and then carefully pour it onto crushed ice.
-
Neutralize the solution with 10% sodium hydroxide solution until it is alkaline.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Bischler-Möhlau Indole Synthesis
This method involves the synthesis of 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4] The classical Bischler-Möhlau synthesis is often associated with harsh reaction conditions and poor yields.[4]
Frequently Asked Questions (FAQs)
Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
This is a common challenge with this synthesis due to its historically harsh conditions and unpredictable regioselectivity.[1][4] Consider the following improvements:
-
Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[4][5]
-
Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.[1] Careful selection of starting materials is crucial.
Data Presentation: Bischler-Möhlau Indole Synthesis
Table 3: Comparison of Conventional and Microwave-Assisted Bischler-Möhlau Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Conventional | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically) |
| Microwave | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 1.2 min | 71 |
Experimental Protocols: Bischler-Möhlau Indole Synthesis
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylindoles [6]
-
Reactant Preparation: In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Purification: After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)
The Larock indole synthesis is a versatile palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a wide variety of substituted indoles.[7]
Frequently Asked Questions (FAQs)
Q6: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?
The regioselectivity of the Larock synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[8] However, this can be influenced by reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the aniline.[1]
Q7: What are some common side products in the Larock indole synthesis?
Common side products can include homocoupling of the alkyne and reduction of the ortho-iodoaniline. Careful control of reaction conditions, including the choice of ligand and base, can help minimize these side reactions.
Troubleshooting Workflow: Palladium-Catalyzed Indole Synthesis
Data Presentation: Larock Indole Synthesis
Table 4: Optimization of Reaction Conditions for the Larock Indole Synthesis
| Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | None | Na₂CO₃ | DMF | 100 | 24 | 27 |
| Pd[P(o-tol)₃]₂ (5) | - | Na₂CO₃ | DMF | 100 | 24 | 70 |
| Pd[P(tBu)₃]₂ (5) | - | Cy₂NMe | 1,4-Dioxane | 60 | 24 | 85 |
Experimental Protocols: Larock Indole Synthesis
Protocol 3: General Procedure for Larock Indole Synthesis [9]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the o-bromoaniline (1.0 eq), the alkyne (2.0 eq), and the base (e.g., Cy₂NMe, 2.5 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and purify by flash chromatography to obtain the desired indole product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Indole-6-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of indole-6-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with indole-6-carboxylic acid?
A1: Researchers often face challenges related to the poor solubility of indole-6-carboxylic acid in many common organic solvents.[1][2] Its amphoteric nature, possessing both a weakly acidic carboxylic acid and a weakly basic indole nitrogen, can also complicate reactions and purifications. Furthermore, the indole nucleus is sensitive to strong acids and oxidative conditions, which can lead to decomposition or unwanted side reactions.[3]
Q2: How can I improve the solubility of indole-6-carboxylic acid for a reaction?
A2: To improve solubility, consider using more polar aprotic solvents such as DMF, DMAc, or DMSO. In some cases, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) can enhance solubility in polar solvents. For reactions where the carboxylic acid needs to be protected, esterification can significantly improve solubility in a wider range of organic solvents.
Q3: What are the recommended protecting groups for the indole nitrogen (N-H) during derivatization of indole-6-carboxylic acid?
A3: The choice of protecting group for the indole nitrogen is critical to prevent unwanted side reactions. Common and effective protecting groups include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.
-
Tosyl (Ts): A robust protecting group, stable to a wide range of conditions, and typically removed with strong reducing agents or strong bases.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Cleaved under fluoride-mediated or acidic conditions.[4]
-
Pivaloyl: A sterically hindered group that can protect both the N-1 and C-2 positions of the indole ring.[3]
Troubleshooting Guides
Esterification of Indole-6-Carboxylic Acid
Problem: Low yield during Fischer esterification.
-
Possible Cause: The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product. The indole ring may also be sensitive to the strongly acidic conditions.
-
Solution:
Problem: No reaction or incomplete conversion in Steglich esterification.
-
Possible Cause: Steric hindrance from the indole core or the alcohol can impede the reaction. The reagents may have degraded.
-
Solution:
-
Ensure all reagents (DCC, DMAP) are fresh and anhydrous.
-
Increase the amount of DMAP catalyst (up to 10 mol%).[6]
-
For highly hindered alcohols, consider converting the carboxylic acid to a more reactive acyl chloride or using a different coupling agent.
-
Experimental Protocol: General Procedure for Steglich Esterification
-
Dissolve indole-6-carboxylic acid (1 equivalent) in anhydrous CH₂Cl₂ or DMF.
-
Add the desired alcohol (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.[6]
Amide Coupling with Indole-6-Carboxylic Acid
Problem: Low yield in amide coupling reactions.
-
Possible Cause: Incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions.
-
Solution:
-
Choose an appropriate coupling agent. Common choices include HATU, HOBt/EDC, and DCC.[7]
-
Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate.
-
Add a non-nucleophilic base like DIPEA or triethylamine to neutralize any acid formed and to deprotonate the amine hydrochloride salt if used.
-
Problem: Difficulty in purifying the amide product from the coupling reagents.
-
Possible Cause: Water-soluble byproducts from coupling agents like EDC and HOBt can complicate extraction.
-
Solution:
-
Perform an aqueous workup with dilute acid and base to remove unreacted starting materials and byproducts.
-
If the product is sufficiently nonpolar, precipitation of the crude product from the reaction mixture by adding water can be effective.
-
Purify the final product using column chromatography or recrystallization.
-
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve indole-6-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Add HATU (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Fischer Indole Synthesis for 6-Carboxyindoles
Problem: Low or no yield of the desired indole-6-carboxylic acid derivative.
-
Possible Cause: The electron-withdrawing nature of the carboxyl group on the phenylhydrazine precursor can hinder the cyclization step.[8] The reaction conditions may be too harsh, leading to decarboxylation or decomposition.
-
Solution:
-
Protect the carboxylic acid as an ester before performing the Fischer indole synthesis. The ester group is less deactivating than the carboxylic acid.
-
Use a milder acid catalyst, such as acetic acid or a Lewis acid like ZnCl₂, instead of strong mineral acids.[9]
-
Optimize the reaction temperature; sometimes elevated temperatures are required, but excessively high temperatures can be detrimental.[10]
-
Problem: Formation of regioisomers.
-
Possible Cause: If the ketone used in the synthesis is unsymmetrical, two different ene-hydrazines can form, leading to a mixture of indole isomers.[11]
-
Solution:
-
If possible, use a symmetrical ketone to avoid this issue.
-
Careful control of the acidity of the reaction medium can sometimes favor one isomer over the other.[11]
-
Isomers will likely require careful separation by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Solvent | Base | Key Advantages | Potential Issues |
| DCC/DMAP | CH₂Cl₂, THF | DMAP (catalytic) | Inexpensive, effective for sterically hindered substrates.[6] | Formation of insoluble DCU byproduct can complicate purification. |
| EDC/HOBt | DMF, CH₂Cl₂ | DIPEA, Et₃N | Water-soluble byproducts are easily removed during workup. | EDC can be a skin sensitizer. Racemization risk with sensitive substrates. |
| HATU | DMF, NMP | DIPEA, Et₃N | Fast reaction rates, high yields, low racemization. | More expensive than other coupling reagents. |
| Acyl Chloride | CH₂Cl₂, THF | Pyridine, Et₃N | Highly reactive, suitable for unreactive amines. | Requires an extra step to synthesize the acyl chloride. Harsh conditions may not be suitable for sensitive substrates. |
Table 2: Troubleshooting Guide for Low Yields in Indole-6-Carboxylic Acid Derivatization
| Symptom | Potential Cause | Suggested Action |
| Starting material remains after esterification | Incomplete reaction due to equilibrium. | Use excess alcohol or remove water.[5] For acid-sensitive substrates, switch to Steglich esterification.[5] |
| Low conversion in amide coupling | Inefficient carboxylic acid activation or poor amine nucleophilicity. | Use a more powerful coupling agent like HATU. Ensure anhydrous conditions. |
| Decomposition during Fischer Indole Synthesis | Harsh acidic conditions. | Protect the carboxylic acid as an ester. Use a milder acid catalyst.[9] |
| Multiple products observed by TLC/LC-MS | Formation of regioisomers (Fischer Indole). Side reactions on the indole ring. | Use a symmetrical ketone if possible. Protect the indole nitrogen. |
| Product is difficult to purify | Byproducts from coupling reagents. Poor solubility. | Choose a coupling reagent with water-soluble byproducts (e.g., EDC). Recrystallize from an appropriate solvent system. |
Visualizations
Caption: A typical experimental workflow for the amide coupling of indole-6-carboxylic acid.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. mdpi.org [mdpi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Issues with 2,3-Dimethyl-1H-indole-6-carboxylic Acid
Welcome to the technical support center for 2,3-Dimethyl-1H-indole-6-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic organic compound. Its solubility is largely dependent on the pH of the solution and the polarity of the solvent. Generally, it is expected to have low solubility in water and higher solubility in organic solvents, particularly polar aprotic solvents like DMSO and DMF.
Q2: Why is my this compound not dissolving in aqueous buffer?
A2: The carboxylic acid group in the molecule has a specific pKa. In aqueous solutions with a pH below its pKa, the compound will be in its neutral, less soluble form. To increase solubility in aqueous buffers, the pH should be adjusted to be above the pKa, which will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is recommended to use a water bath with controlled temperature and to monitor for any changes in the appearance or color of the solution that might indicate degradation.
Q4: Is it normal for the compound to precipitate out of solution after initial dissolution?
A4: Yes, this can occur, especially when a stock solution in an organic solvent is diluted into an aqueous buffer. This "precipitation upon dilution" is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous medium.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Question: What solvent are you using?
-
Answer: Based on the structure of this compound, it is expected to be most soluble in polar aprotic solvents.
-
-
Question: Have you tried gentle heating or sonication?
-
Answer: A warm water bath (e.g., 37-50°C) or sonication can help to overcome the activation energy barrier for dissolution.
-
-
Question: Is the pH of your aqueous solution appropriate?
-
Answer: For aqueous solutions, the pH should be adjusted to be at least 1.5-2 units above the pKa of the carboxylic acid to ensure it is in its more soluble ionized form.
-
Issue 2: The compound precipitates after diluting a stock solution into an aqueous buffer.
-
Question: What is the concentration of your stock solution and the final dilution?
-
Answer: High concentration stock solutions are more prone to precipitation upon dilution. Consider preparing a more dilute stock solution.
-
-
Question: What is the composition of your final solution?
-
Answer: The percentage of the organic solvent from the stock solution in the final aqueous buffer may be too low. Increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.
-
-
Question: How are you performing the dilution?
-
Answer: Adding the aqueous buffer to the stock solution dropwise while vortexing can sometimes prevent localized high concentrations that lead to precipitation.
-
Solubility Data
| Solvent | Chemical Class | Expected Solubility | Notes |
| Water | Protic | Insoluble to Slightly Soluble | Solubility is highly pH-dependent. |
| Phosphate Buffered Saline (PBS) | Aqueous Buffer | Slightly Soluble | Solubility increases with increasing pH. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Dimethyl Formamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a good choice for initial dissolution. |
| Ethanol | Polar Protic | Slightly Soluble to Soluble | May require gentle heating. |
| Methanol | Polar Protic | Slightly Soluble to Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | May be used for extraction but not ideal for stock solutions for biological assays. |
| Hexanes | Nonpolar | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol for Preparing a Stock Solution and Working Solutions for In Vitro Assays
This protocol provides a general guideline for solubilizing this compound for use in typical cell-based or biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Preparing the Stock Solution:
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a water bath at 37°C for 10-15 minutes. Visually inspect to ensure complete dissolution.
-
-
Preparing the Working Solution:
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment.
-
Crucial Step: To avoid precipitation, add the aqueous buffer to the aliquot of the stock solution slowly and with constant mixing (e.g., vortexing at a low speed). It is often better to add the stock solution to the larger volume of aqueous buffer.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Visualizations
Caption: A general workflow for dissolving this compound.
Technical Support Center: Navigating Stability Challenges of Indole Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My indole compound solution is changing color (e.g., turning yellow, pink, or brown). What is happening?
A color change in your indole solution is a common indicator of degradation.[1] The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[1] For example, the oxidation of indole can form indigo, a blue compound.[1] This degradation is often accelerated by exposure to light, air (oxygen), and non-optimal pH conditions.
Q2: What are the primary factors that influence the stability of my indole compound in an aqueous assay buffer?
The stability of indole compounds in aqueous solutions is mainly influenced by four key factors:
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pH: Extreme pH values can catalyze the degradation of the indole ring.[1][2] Many tryptamine-based indole alkaloids are more susceptible to degradation under acidic conditions.[3]
-
Light: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to ambient light.[1][2]
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][4][5][6][7]
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Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation.[1][8] Dissolved oxygen in the buffer or the presence of other oxidizing agents can promote degradation.
Q3: What are the optimal storage conditions for my indole compound stock solutions?
To maximize stability, indole compound solutions should be stored under the following conditions:
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Low Temperature: Store solutions refrigerated at 2-8°C for short-term use or frozen at -20°C to -80°C for long-term storage.[1][2]
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Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]
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Inert Atmosphere: For highly sensitive compounds, preparing stock solutions in an anhydrous solvent like DMSO and storing them under an inert atmosphere (e.g., argon or nitrogen) at -80°C is recommended.[1]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I'm observing poor reproducibility in my bioassays. Could this be related to compound stability?
Yes, poor reproducibility is a common consequence of indole compound instability.[8] Degradation of the compound in the assay plate during incubation can lead to inconsistent results between experiments and even between replicate wells.[8] It is also possible that the compound is precipitating out of solution, especially if it has poor aqueous solubility, leading to variable concentrations.[8]
Q5: How can I improve the solubility of my indole compound in my aqueous assay buffer to avoid precipitation?
Improving the solubility of poorly water-soluble indole compounds is crucial for obtaining reliable data. Here are some strategies:
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Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 300.[1][8] However, ensure the final concentration of the co-solvent in the assay is low (typically <0.5% for cell-based assays) to avoid toxicity.[8]
-
pH Adjustment: For indole derivatives with acidic or basic functional groups, adjusting the pH of the assay buffer can significantly improve solubility.[8]
-
Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock solutions.[8]
Q6: Can I use antioxidants to enhance the stability of my indole compound?
Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation.[2] Common antioxidants used in pharmaceutical formulations that could be tested for compatibility with your assay include ascorbic acid and butylated hydroxytoluene (BHT).[2]
Troubleshooting Guides
Issue 1: Inconsistent results and high variability in plate-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Assay Medium | Prepare fresh dilutions of your indole compound immediately before each experiment.[1] Consider reducing the incubation time if the assay protocol allows.[8] |
| Compound Precipitation | Before adding to the assay plate, centrifuge the diluted compound solution to pellet any aggregates.[8] Visually inspect wells for any precipitate. Re-evaluate the solubility of your compound at the tested concentration and in the specific assay buffer. |
| Photodegradation during Incubation | Protect the assay plates from light by covering them with a lid or aluminum foil during incubation. |
| pH Shift in Medium | Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.[8] |
Issue 2: Appearance of unexpected peaks or loss of the main peak in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | Ensure the mobile phase pH is compatible with your compound; if it is acid-labile, consider a neutral or slightly basic mobile phase.[1] Use a guard column to protect the analytical column. Lowering the column temperature may also reduce degradation.[2] |
| Degradation in the Autosampler | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] Prepare fresh samples for analysis and minimize the time they spend in the autosampler. Use amber or light-blocking vials.[1] |
| Oxidative Degradation | Consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent.[2] |
| Isomers or Tautomers | Some indole derivatives can exist as stable isomers or tautomers that may appear as separate peaks.[1] Consult the literature for your specific compound. |
Quantitative Data on Indole Stability
The stability of indole compounds is highly dependent on their specific structure and the experimental conditions. The following table summarizes stability data for the well-known indole derivative, melatonin, under various conditions.
Table 1: Stability of Melatonin under Different pH and Temperature Conditions
| pH | Temperature (°C) | Stability after 24 hours |
| 3.0 | 25 | Significant Degradation |
| 7.0 | 25 | Stable |
| 10.0 | 25 | Moderate Degradation |
| 7.0 | 4 | Stable |
| 7.0 | 60 | Significant Degradation |
Data summarized from a study on the influence of pH, temperature, and light on melatonin stability.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Indole Compound Stability
This protocol outlines a forced degradation study to identify the degradation pathways and stability profile of an indole compound under various stress conditions.
Materials:
-
Indole compound of interest
-
Stock solution of the indole compound (e.g., 1 mg/mL in DMSO or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
HPLC column suitable for the compound
-
Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid, Mobile Phase B: Acetonitrile with 0.1% formic acid)
-
pH meter
-
Incubator/Oven
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]
-
-
Thermal Degradation:
-
Place the solid indole compound in a 60°C oven for 48 hours.[2]
-
Prepare a solution at a final concentration of 0.1 mg/mL.
-
-
Photodegradation:
-
Expose a solution of the indole compound (e.g., 0.1 mg/mL in a suitable solvent) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
HPLC Analysis:
-
Analyze all samples (stressed and control) by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of an indole compound.
Caption: Troubleshooting logic for inconsistent assay results with indole compounds.
Caption: Simplified oxidative degradation pathways of indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental factors affecting indole production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Indole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My final product has a dark, off-color appearance instead of the expected color. What is the cause and how can I fix it?
A1: Dark coloration in the final product is a common issue that can arise from several factors, including the presence of residual starting materials, byproducts from the synthesis (e.g., nitration reactions), or degradation of the indole ring.[1] Overheating during solvent removal or prolonged exposure to strong acids or bases can also contribute to discoloration.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon (charcoal).[1] This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the hot solution to remove the carbon and the adsorbed impurities.
-
Inert Atmosphere: Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products. Performing purification steps, such as recrystallization, under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]
-
Solvent Choice: Ensure the solvents used for purification are of high purity and are degassed to minimize dissolved oxygen.[2]
-
Temperature Control: Avoid excessive heat during solvent evaporation by using a rotary evaporator at a moderate temperature.[1]
Q2: I'm experiencing a low yield after the final precipitation or recrystallization step. What are the common causes of yield loss?
A2: Low yields can be attributed to several factors:
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Incomplete Precipitation: The pH of the solution may not be optimal for the complete precipitation of the carboxylic acid. It is crucial to adjust the pH to a value well below the pKa of the indole carboxylic acid to ensure maximum precipitation.[1]
-
Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the crude solid, leading to loss of material.[1]
-
Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product being formed.
-
Mechanical Losses: Losses can occur during the transfer of solids and solutions between flasks and filters.
Troubleshooting Steps:
-
pH Adjustment: Carefully monitor and adjust the pH during precipitation using a pH meter or pH paper to ensure it is sufficiently acidic (typically pH 2-3).[1]
-
Cold Wash Solvents: Pre-chill your wash solvents to minimize the solubility of your product.[1]
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Minimize Transfers: Use techniques like scraping the flask walls and using a minimal amount of cold solvent for transfers to reduce mechanical losses.[1]
-
Mother Liquor Recovery: The mother liquor from recrystallization may still contain a significant amount of the product. Concentrating the mother liquor and performing a second crystallization can help to recover more of the compound.[2]
Q3: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, regioisomers formed during substitution reactions, and byproducts from the specific synthetic route used (e.g., incompletely cyclized hydrazones in a Fischer indole synthesis).[3][4] For instance, in the synthesis of 6-nitroindoline-2-carboxylic acid, common impurities include the starting material (indoline-2-carboxylic acid) and other nitro isomers (e.g., 5-nitro or 7-nitroindoline-2-carboxylic acid).
Purification Methods to Remove Impurities:
-
Column Chromatography: This is a very common and effective method for separating compounds with different polarities.[4] The choice of the stationary phase (e.g., silica gel or C18) and the mobile phase is critical for achieving good separation.
-
Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly pure product.[4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be used.[3][5]
Troubleshooting Guides
Issue 1: Streaking or Tailing of Carboxylic Acids on Silica Gel Column Chromatography
Problem: When purifying a substituted indole carboxylic acid using silica gel column chromatography, the product streaks down the column, leading to poor separation and broad peaks.
Possible Cause: The acidic nature of the carboxylic acid group can lead to strong interactions with the slightly acidic silica gel, causing the compound to bind too strongly and elute slowly and unevenly.[2]
Solutions:
-
Addition of Acid to the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks and better separation.
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase stationary phase like C18.
-
Esterification: If the carboxylic acid is not required for the next synthetic step, it can be temporarily converted to an ester. Esters are generally less polar and less acidic, making them easier to purify by silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid after purification.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Problem: It is challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures for the substituted indole carboxylic acid.
Solution: Mixed-Solvent Recrystallization
A two-solvent (or mixed-solvent) system is often effective when a single solvent is not suitable.[6] In this technique, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which the product is poorly soluble) is slowly added until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.
Common Mixed-Solvent Systems for Indole Carboxylic Acids:
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of a substituted indole carboxylic acid.
Materials:
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Crude substituted indole carboxylic acid
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring to dissolve the compound. If the compound does not fully dissolve, add small portions of the solvent until it is completely dissolved at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling phase.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure (Normal Phase)
This protocol describes a general procedure for purifying substituted indole carboxylic acids using normal-phase column chromatography on silica gel.
Materials:
-
Crude substituted indole carboxylic acid
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (solvent system)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column.[1] Allow the silica to settle, ensuring a uniform and bubble-free packing. The solvent level should always remain above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. Alternatively, the dissolved sample can be carefully loaded directly onto the column.
-
Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking.
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods for 5-Bromo-1H-indole-2-carboxylic Acid and Related Compounds
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| 5-Bromo-1H-indole-2-carboxylic acid | Precipitation (from Ethyl Ester Hydrolysis) | ≥96% | 91% | [8] |
| 5-bromoindole (precursor) | Steam Distillation and Crystallization | >99.5% | Not Specified | [8] |
| 5-bromoindole (precursor) | Recrystallization from Acetone | 99.3% | 84.2% (from crude) | [8] |
| 5-bromo-1H-indole-2-carbohydrazide derivative | Recrystallization from Absolute Ethanol | Not Specified | Not Specified | [8] |
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Caption: General workflow for purification of indole carboxylic acids.
References
minimizing side reactions in Fischer indole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their Fischer indole synthesis experiments.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Low yields are a common problem in the Fischer indole synthesis, often resulting from substrate decomposition, competing side reactions, or incomplete conversion.[1][2]
Possible Causes and Recommended Actions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical and substrate-dependent.[1][2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][3] |
| Sub-optimal Temperature | High temperatures can lead to tar and resin formation, while low temperatures may result in an incomplete reaction.[1] The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature.[1] Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times.[1][3] |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization.[1] In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1][3][4] |
| Purity of Starting Materials | Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[2][3] Ensure the purity of starting materials by using freshly distilled or recrystallized compounds.[3] |
| Atmosphere | For sensitive substrates, oxidative side reactions can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3] |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
Issue 2: Formation of Tar and Polymeric Byproducts
The strongly acidic and high-temperature conditions often employed in the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]
Possible Causes and Recommended Actions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Excessively high temperatures or highly concentrated strong acids can promote polymerization and degradation pathways. |
| Action | Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1] Monitor the reaction closely to avoid prolonged reaction times at high temperatures.[3] |
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1]
Strategies for Controlling Regioselectivity:
| Strategy | Description |
| Choice of Acid Catalyst | The acidity of the medium is a major factor in controlling regioselectivity. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, often favoring the formation of the less substituted indole.[1] |
| Steric Effects | The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1] |
| Reaction Conditions | In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[1] |
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. This should be performed in a fume hood with appropriate safety precautions as the process is exothermic.[1]
-
Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane.[1] Add the prepared Eaton's reagent to the solution.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC or LC-MS.[1]
-
Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product as needed.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Fischer indole synthesis?
A1: Common side reactions include:
-
Tar and Polymer Formation: Due to harsh acidic and high-temperature conditions.[1]
-
Formation of Regioisomers: Occurs when using unsymmetrical ketones.[1]
-
N-N Bond Cleavage: This can compete with the desired[3][3]-sigmatropic rearrangement, especially with substrates having electron-donating groups on the carbonyl component.[1][5][6] This leads to byproducts instead of the indole.
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[2]
Competing Reaction Pathways:
Caption: Competing pathways in the Fischer indole synthesis. EDG = Electron-Donating Group.
Q2: How can I purify my indole product if it's contaminated with polar byproducts?
A2: Purification can be challenging.[1] Consider the following strategies:
-
Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., NaHCO₃ solution) can help remove acidic impurities.[1]
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.[1]
Q3: Can I run the Fischer indole synthesis as a one-pot reaction?
A3: Yes, one-pot procedures are often recommended, especially when the hydrazone intermediate is unstable.[1][3][4] In this approach, the arylhydrazine and carbonyl compound are mixed, and the acid catalyst is added to facilitate both hydrazone formation and subsequent indolization in the same vessel without isolating the intermediate.[3][4]
General One-Pot Fischer Indole Synthesis Workflow:
Caption: A generalized experimental workflow for a one-pot Fischer indole synthesis.
Q4: Are there greener alternatives to the classical Fischer indole synthesis?
A4: Yes, several more environmentally friendly methods have been developed. These can include the use of ionic liquids as solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that operate under milder conditions.[1][7] Continuous flow synthesis has also been shown to improve yields and control byproduct formation by offering excellent heat and mass transfer.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,3-Dimethyl-1H-indole-6-carboxylic Acid and Other Indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents. This guide provides a comparative overview of the biological activities of various indole derivatives, with a particular focus on the structure-activity relationships of indole-6-carboxylic acids and related compounds. While specific experimental data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is limited in publicly available literature, this guide will draw comparisons from closely related analogs and other significant indole derivatives to provide valuable insights for researchers in the field.
Indole Derivatives: A Landscape of Diverse Biological Activities
Indole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This diversity stems from the indole nucleus's ability to interact with a wide range of biological targets.
Anticancer Activity: A Primary Focus
A significant area of research for indole derivatives has been in oncology. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
Targeting Receptor Tyrosine Kinases (RTKs):
Many indole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are often overexpressed in tumors.
-
Indole-6-carboxylic Acid Derivatives: Studies have shown that certain indole-6-carboxylic acid derivatives exhibit potent inhibitory activity against EGFR and VEGFR-2. For instance, hydrazone derivatives of indole-6-carboxylic acid have been identified as EGFR inhibitors, while oxadiazole derivatives target VEGFR-2.[3][4] The presence of an aryl or heteroaryl fragment attached to a linker has been highlighted as a key structural requirement for their anti-tumor activity.[3][4]
-
5-Bromoindole-2-carboxylic Acid Derivatives: Novel 5-bromoindole-2-carboxylic acid derivatives have also been synthesized and evaluated as EGFR tyrosine kinase inhibitors, demonstrating their potential as anti-cancer agents.[5]
Dual Inhibition of EGFR and CDK2:
Indole-2-carboxamides have been investigated as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), another important target in cancer therapy. This dual-targeting approach can offer a more effective strategy for inhibiting cancer cell growth.
Other Therapeutic Areas
Beyond cancer, indole derivatives have shown promise in various other therapeutic applications:
-
Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[6]
-
Anti-inflammatory Activity: A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and shown to inhibit NF-κB, a key player in the inflammatory response.[7]
Comparative Biological Activity Data
The following table summarizes the in vitro activity of selected indole derivatives against various biological targets. This data provides a quantitative comparison of their potency.
| Compound Class | Derivative Example | Target(s) | Assay | Activity (IC₅₀) | Reference |
| Indole-6-carboxylic acid | Hydrazone derivative (Compound 3b) | EGFR | Enzyme Inhibition | 0.11 µM | [3] |
| Indole-6-carboxylic acid | Oxadiazole derivative (Compound 6e) | VEGFR-2 | Enzyme Inhibition | 0.09 µM | [3] |
| 5-Bromoindole-2-carboxylic acid | Carbothioamide derivative (Compound 3a) | EGFR | Enzyme Inhibition | Not specified | [5] |
| Indole-2-carboxamide | 5-Chloro-3-methyl-N-(4-morpholin-4-ylphenethyl)-1H-indole-2-carboxamide | EGFR | Enzyme Inhibition | 89 nM | [8] |
| Indole-2-carboxamide | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | EGFR | Enzyme Inhibition | 93 nM | [8] |
| Indole-2-carboxamide | 5-Chloro-3-methyl-N-(4-morpholin-4-ylphenethyl)-1H-indole-2-carboxamide | CDK2 | Enzyme Inhibition | 110 nM | [8] |
| Indole-2-carboxamide | 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | CDK2 | Enzyme Inhibition | 115 nM | [8] |
| Indole-2-carboxylic acid | Derivative 20a | HIV-1 Integrase | Enzyme Inhibition | 0.13 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the activity of indole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
EGFR/VEGFR-2 Kinase Assay
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. The kinase transfers a phosphate group from ATP to the substrate.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: The amount of kinase activity is quantified by measuring either the amount of ADP produced or the amount of remaining ATP. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™ or Kinase-Glo®).[2][11]
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: EGFR Signaling Pathway and Inhibition by Indole Derivatives.
Caption: Workflow of the MTT Assay for Cell Viability.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of 2,3-Dimethyl-1H-indole-carboxylic Acid Isomers
A comprehensive comparative analysis of the positional isomers of 2,3-dimethyl-1H-indole-carboxylic acid—specifically the 4-, 5-, 6-, and 7-carboxylic acid derivatives—is presented for researchers, scientists, and drug development professionals. This guide summarizes available physicochemical data, provides a generalized synthetic protocol, and visualizes relevant chemical and biological pathways.
Physicochemical Properties
Table 1: Physicochemical Properties of 2,3-Dimethyl-1H-indole-carboxylic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |
| 2,3-Dimethyl-1H-indole-4-carboxylic acid | C₁₁H₁₁NO₂ | 189.21 | Not available | ~2.3 |
| 2,3-Dimethyl-1H-indole-5-carboxylic acid | C₁₁H₁₁NO₂ | 189.21 | 14844-73-6 | 2.3[1] |
| 2,3-Dimethyl-1H-indole-6-carboxylic acid | C₁₁H₁₁NO₂ | 189.21 | 103986-06-7 | 2.3[2] |
| 2,3-Dimethyl-1H-indole-7-carboxylic acid | C₁₁H₁₁NO₂ | 189.21 | Not available | ~2.3 |
Note: Predicted XlogP values are based on computational models and may vary slightly between different sources.
Synthesis and Experimental Protocols
The most probable synthetic route to the 2,3-dimethyl-1H-indole-carboxylic acid isomers is the Fischer indole synthesis.[3][4] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4] For the synthesis of the target compounds, the corresponding (carboxyphenyl)hydrazine would be reacted with 2-butanone.
General Experimental Protocol for Fischer Indole Synthesis
Step 1: Formation of the Hydrazone The appropriate aminobenzoic acid is converted to its corresponding hydrazine derivative. This can be achieved through diazotization followed by reduction. The resulting (carboxyphenyl)hydrazine hydrochloride (1.0 eq.) is then condensed with 2-butanone (1.1 eq.) in a suitable solvent such as ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone.
Step 2: Indolization (Cyclization) The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[3][4] The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole ring.
Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled and neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the desired 2,3-dimethyl-1H-indole-carboxylic acid isomer.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for all four isomers are not consistently available in the public domain. However, based on the general characteristics of indole derivatives and carboxylic acids, the following spectral features can be anticipated:
-
¹H NMR: The spectra would show characteristic signals for the two methyl groups at C2 and C3 (typically in the range of 2.2-2.5 ppm), aromatic protons on the benzene ring (with chemical shifts and coupling patterns dependent on the position of the carboxylic acid), a broad singlet for the N-H proton of the indole ring (often downfield, > 8.0 ppm), and a very broad singlet for the carboxylic acid proton (typically > 10 ppm).
-
¹³C NMR: The spectra would exhibit signals for the two methyl carbons, the carbons of the indole ring system (with C2 and C3 appearing at characteristic shifts), and the carbonyl carbon of the carboxylic acid group (typically in the range of 165-180 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹), and an N-H stretch from the indole ring (around 3300-3500 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the isomer (189.21 g/mol ). Common fragmentation patterns for indoles would also be expected.
Biological and Pharmacological Activity
A direct comparative analysis of the biological activities of the 2,3-dimethyl-1H-indole-carboxylic acid isomers is not available in the current literature. However, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active natural products and synthetic drugs.[5] Derivatives of indole-2-carboxylic acid, for instance, have been investigated for their potential as HIV-1 integrase inhibitors.[6][7]
Due to the lack of specific data for the target isomers, a hypothetical signaling pathway is presented below to illustrate a general mechanism through which indole derivatives might exert their effects, such as the inhibition of a protein kinase cascade, a common target in drug discovery.
Conclusion
This comparative guide provides a summary of the available information on the 2,3-dimethyl-1H-indole-carboxylic acid isomers. While basic physicochemical properties can be found or predicted, there is a notable absence of detailed, publicly available experimental data for synthesis, spectroscopy, and particularly for the comparative biological activities of the 4-, 5-, 6-, and 7-carboxylic acid isomers. The provided general synthetic protocol based on the Fischer indole synthesis offers a viable route for their preparation, which would enable further experimental investigation into their specific properties and potential as bioactive molecules. Future research is warranted to synthesize and characterize these isomers and to evaluate their pharmacological profiles in a comparative manner to unlock their full potential in drug discovery and development.
References
- 1. PubChemLite - 2,3-dimethyl-1h-indole-5-carboxylic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Indole-Based Compounds as Research Tools
Introduction
While a specific validation profile for 2,3-Dimethyl-1H-indole-6-carboxylic acid as a research tool is not extensively documented in publicly available literature, the broader family of indole derivatives represents a significant and versatile scaffold in modern drug discovery and chemical biology. These compounds have been successfully developed to target a wide array of biological molecules, offering valuable tools for cellular and biochemical research.
This guide provides a comprehensive framework for the validation of indole-based compounds, using the well-studied examples of indole derivatives that target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as illustrative case studies. The principles and methodologies outlined here can be broadly applied to characterize and validate novel indole-based research tools.
Comparative Analysis of Indole-Based Kinase Inhibitors
A critical step in validating a new research tool is to compare its performance against established alternatives. For indole derivatives targeting protein kinases, this involves comparing their inhibitory potency (e.g., IC50 values) against known inhibitors in both biochemical and cell-based assays.
Table 1: Comparative Inhibitory Activity of Indole Derivatives against EGFR
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| Indole Derivative 2e | EGFR | Kinase Assay | 2.80 ± 0.52 | - | [1] |
| EGFR | MTT Assay | 6.43 ± 0.72 | HCT116 | [1] | |
| EGFR | MTT Assay | 9.62 ± 1.14 | A549 | [1] | |
| EGFR | MTT Assay | 8.07 ± 1.36 | A375 | [1] | |
| Indole-pyrimidine IV | EGFR (T790M) | Kinase Assay | 0.094 | - | [2] |
| EGFR (L858R) | Kinase Assay | 0.099 | - | [2] | |
| Erlotinib (Standard) | EGFR | Kinase Assay | 0.04 ± 0.01 | - | [1] |
| EGFR | MTT Assay | 17.86 ± 3.22 | HCT116 | [1] | |
| EGFR | MTT Assay | 19.41 ± 2.38 | A549 | [1] | |
| EGFR | MTT Assay | 23.81 ± 4.17 | A375 | [1] |
Table 2: Comparative Inhibitory Activity of Indole Derivatives against VEGFR-2
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Indole Derivative 7 | VEGFR-2 | Kinase Assay | 25 | - | [3] |
| VEGFR-2 | MTT Assay | 12,930 | MCF-7 | [3] | |
| VEGFR-2 | MTT Assay | 11,520 | HCT 116 | [3] | |
| Indole-based CA-4 analog | Tubulin | Tubulin Assay | 18,000 | - | [2] |
| Sorafenib (Standard) | VEGFR-2 | Kinase Assay | 35 | - | [3] |
| VEGFR-2 | MTT Assay | 4,320 | MCF-7 | [3] | |
| VEGFR-2 | MTT Assay | 7,280 | HCT 116 | [3] | |
| VEGFR-1, -3, PDGFR-β, c-Kit, RET | Kinase Assays | 26, 20, 57, 68, 43 | - | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the validation process. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the general workflows for inhibitor validation.
References
- 1. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncology-central.com [oncology-central.com]
Structure-Activity Relationship (SAR) Studies of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,3-dimethyl-1H-indole-6-carboxylic acid have garnered significant interest due to their potential as therapeutic agents in various domains, including oncology and virology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data from recent studies.
Core Structure and Rationale for Modification
The this compound scaffold presents several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The core structure's indole ring mimics the side chain of tryptophan, allowing it to interact with various biological targets. The methyl groups at positions 2 and 3 can influence the molecule's conformation and steric interactions within a binding pocket. The carboxylic acid at position 6 is a key functional group that can participate in hydrogen bonding and can be modified to alter polarity and bioavailability.
SAR Analysis of Indole Carboxylic Acid Analogs
Recent research has explored the modification of the indole core at various positions to develop potent inhibitors for targets such as receptor tyrosine kinases (EGFR, VEGFR-2), cyclin-dependent kinases (CDK2), and viral enzymes.
A study focused on indole-6-carboxylic acid derivatives identified compounds with potent anti-proliferative activity by targeting EGFR and VEGFR-2.[1][2] The general synthesis involved the derivatization of the indole-6-carboxylate into various heterocyclic moieties.
Key Findings:
-
Hydrazine-1-carbothioamide and Oxadiazole Derivatives: The synthesis of hydrazine-1-carbothioamide (4a, 4b) and oxadiazole (5, 6a-e) derivatives from a methyl-1-methyl-1H-indole-6-carboxylate precursor was a key strategy.[1]
-
EGFR Inhibition: Compound 4a , a hydrazine-1-carbothioamide derivative, was identified as a potent EGFR tyrosine kinase inhibitor.[1]
-
VEGFR-2 Inhibition: Compound 6c , an oxadiazole derivative, demonstrated significant inhibitory activity against VEGFR-2 tyrosine kinase.[1]
-
Anti-proliferative Activity: Both compounds 4a and 6c exhibited potent cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] The presence of an aryl or heteroaryl fragment attached to a linker was found to be crucial for anti-tumor activity.[2]
Table 1: Anti-proliferative Activity of Indole-6-Carboxylic Acid Analogs [1]
| Compound | Target | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 4a | EGFR | 1.25 ± 0.12 | 1.58 ± 0.14 | 2.51 ± 0.23 |
| 6c | VEGFR-2 | 1.99 ± 0.18 | 2.51 ± 0.22 | 3.16 ± 0.29 |
| Erlotinib | EGFR | 1.58 ± 0.14 | 1.99 ± 0.18 | 2.51 ± 0.23 |
| Sorafenib | VEGFR-2 | 2.51 ± 0.23 | 3.16 ± 0.29 | 3.98 ± 0.36 |
Another study explored 3-methylindole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2.[3] This highlights the importance of the substitution pattern on the indole ring for achieving multi-targeted activity.
Key Findings:
-
Carboxamide Derivatives: A series of 3-methylindole-2-carboxamides were synthesized by coupling the carboxylic acid with various amines.[3]
-
Potent Inhibition: Derivatives 5d , 5e , and 5j were identified as the most potent, with EGFR inhibitory effects comparable to the standard drug erlotinib.[3]
-
Anticancer Activity: Compound 5e showed the most potent antiproliferative activity against four different cancer cell lines, surpassing the efficacy of doxorubicin in some cases.[3]
Table 2: EGFR Inhibitory and Antiproliferative Activities of 3-Methylindole-2-Carboxamide Analogs [3]
| Compound | R₁ | R₂ | R₃ | R₄ | EGFR IC₅₀ (nM) | GI₅₀ (µM) (4 cell lines) |
| 5d | Cl | H | H | morpholin-4-yl | 89 ± 6 | - |
| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 93 ± 8 | 0.95 |
| 5j | H | H | H | 4-methylpiperazin-1-yl | 98 ± 8 | - |
| Erlotinib | - | - | - | - | 80 ± 5 | - |
| Doxorubicin | - | - | - | - | - | 1.10 |
Experimental Protocols
-
Methyl-1H-indole-6-carboxylate (1): Synthesized according to previously reported methods.
-
Methyl-1-methyl-1H-indole-6-carboxylate (2): Compound 1 was reacted with methyl iodide in the presence of aqueous KOH in acetone.
-
1-methyl-1H-indole-6-carbohydrazide (3): Compound 2 was treated with excess hydrazine hydrate in methanol.
-
Indole carbothioamide derivatives (4a, 4b): Compound 3 was reacted with the appropriate isothiocyanate.
-
5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (5): Compound 3 was reacted with carbon disulfide in the presence of KOH.
-
1,3,4-oxadiazole-2-thione derivatives (6a-e): Compound 5 was reacted with the appropriate substituted benzyl chloride.
-
Human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the test compounds.
-
The cells were incubated for a specified period.
-
MTT solution was added to each well, and the plates were incubated to allow formazan crystal formation.
-
The formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, was then calculated.
Visualizing SAR Pathways and Workflows
Caption: SAR pathway of indole-6-carboxylic acid analogs targeting EGFR and VEGFR-2.
Caption: General experimental workflow for SAR studies of indole analogs.
Conclusion
The structure-activity relationship studies of this compound analogs and related indole derivatives reveal critical insights for the design of novel therapeutic agents. Modifications at the C6-carboxylic acid position to introduce heterocyclic moieties like hydrazine-1-carbothioamides and oxadiazoles have yielded potent inhibitors of EGFR and VEGFR-2. Similarly, modifications at the C2-carboxamide position of the 3-methylindole scaffold have led to effective dual EGFR/CDK2 inhibitors. These findings underscore the versatility of the indole scaffold in medicinal chemistry and provide a strong foundation for the future development of targeted therapies. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Indole-5-Carboxylic Acid and Indole-6-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole carboxylic acids are a class of heterocyclic organic compounds that serve as crucial scaffolds in medicinal chemistry. Their structural versatility allows for the development of a wide array of derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the biological effects of two constitutional isomers: indole-5-carboxylic acid and indole-6-carboxylic acid. While direct comparative studies on these parent molecules are limited, this document summarizes the known biological activities, primarily focusing on the therapeutic potential of their respective derivatives. The information presented is supported by available experimental data and detailed methodologies for key biological assays.
Chemical Structures
| Compound | Structure |
| Indole-5-carboxylic acid | |
| Indole-6-carboxylic acid |
Comparative Biological Activities
The majority of research has focused on the synthesis and evaluation of derivatives of indole-5-carboxylic acid and indole-6-carboxylic acid rather than the parent compounds themselves. These derivatives have shown promise in various therapeutic areas, most notably in oncology.
Antiproliferative and Cytotoxic Effects
Derivatives of both indole-5-carboxylic acid and indole-6-carboxylic acid have been investigated for their potential as anticancer agents.
Indole-6-Carboxylic Acid Derivatives:
Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[1][2][3] Specifically, hydrazone and oxadiazole derivatives have been synthesized and shown to target key receptors in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][3]
-
Mechanism of Action: Certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in various cancer cell lines, including HCT-116, HeLa, and HT-29.[1] The antiproliferative activity is often linked to the presence of an aryl or heteroaryl fragment attached to a linker on the indole scaffold.[1]
Indole-5-Carboxylic Acid Derivatives:
Derivatives of indole-5-carboxylic acid have also demonstrated significant cytotoxic effects against cancer cell lines.
-
Mechanism of Action: For example, novel 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against breast cancer cells (MCF-7).[4] Some of these compounds exhibited potent cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anti-breast cancer agents.[4]
Data Presentation: Antiproliferative/Cytotoxic Activity of Derivatives
| Derivative Class | Parent Scaffold | Target Cell Line(s) | Reported Activity (IC50) | Reference |
| Hydrazone & Oxadiazole Derivatives | Indole-6-carboxylic acid | HCT-116, HeLa, HT-29 | Varies by derivative | [1][3] |
| 5-Hydroxyindole-3-carboxylic Acid Esters | Indole-5-carboxylic acid | MCF-7 | As low as 4.7 µM | [4] |
Note: The reported IC50 values are for specific derivatives and not the parent indole carboxylic acids.
Enzyme Inhibition
The indole nucleus is a common feature in many enzyme inhibitors.
Indole-6-Carboxylic Acid Derivatives:
Derivatives of indole-6-carboxylic acid have been shown to possess enzyme inhibitory activity against EGFR and VEGFR-2 tyrosine kinases, which is consistent with their antiproliferative effects.[1][3]
Indole-5-Carboxylic Acid Derivatives:
While specific enzyme inhibition data for simple indole-5-carboxylic acid derivatives was not prominent in the reviewed literature, the core structure is utilized in the design of various enzyme inhibitors.
Receptor Binding
The ability of indole derivatives to bind to various receptors is a key aspect of their therapeutic potential.
Indole-6-Carboxylic Acid Derivatives:
Molecular docking studies have been used to investigate the binding patterns of indole-6-carboxylic acid derivatives to the active sites of EGFR and VEGFR-2, providing insights into the structure-activity relationships.[1][3]
Indole-5-Carboxylic Acid Derivatives:
Derivatives of indole-2-carboxylic acid (a related isomer) have been synthesized and shown to have a high affinity for dopamine D3 receptors, suggesting the potential of the indole carboxylic acid scaffold in designing receptor-selective ligands.[5]
Signaling Pathways
The biological effects of these compounds are mediated through their influence on various cellular signaling pathways.
Workflow for Investigating Signaling Pathway Modulation
Caption: A general workflow for studying the impact of indole carboxylic acid derivatives on cellular signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the biological effects of chemical compounds. Below are generalized protocols for key assays mentioned in the context of indole carboxylic acid derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indole-5-carboxylic acid or indole-6-carboxylic acid derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: A simplified workflow of the MTT assay for determining cell viability.
Enzyme Inhibition Assay (General Protocol)
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare solutions of the enzyme, substrate, and test inhibitor.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include a control with no inhibitor. Incubate for a predetermined time to allow for binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Receptor Binding Assay (General Protocol)
This assay measures the ability of a compound to bind to a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes containing the receptor of interest.
-
Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
Conclusion
While direct comparative data on the biological effects of indole-5-carboxylic acid and indole-6-carboxylic acid are scarce, the existing body of research strongly supports their importance as foundational scaffolds in drug discovery. Derivatives of both isomers have demonstrated significant potential, particularly as antiproliferative agents through mechanisms that include the inhibition of key cancer-related enzymes and receptors. The subtle difference in the position of the carboxylic acid group can influence the orientation of substituents in derivative compounds, which in turn affects their binding to biological targets and their overall pharmacological profile. Further investigation into the direct biological activities of the parent compounds and a broader range of their simple derivatives is warranted to fully elucidate their comparative biological effects and to guide the rational design of new therapeutic agents.
References
- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Indole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of novel indole-based compounds, with a focus on derivatives of indole-6-carboxylic acid as potent anti-cancer agents. While direct in vivo data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is not extensively documented in publicly available literature, this guide leverages data from closely related analogs to illustrate the pathway to clinical translation. The focus is on indole derivatives targeting key oncogenic pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are frequently overexpressed in various cancers.[1]
Comparative Analysis of Indole-6-Carboxylic Acid Derivatives
The development of effective cancer therapeutics often involves the synthesis and evaluation of a series of related compounds to identify a lead candidate with optimal potency and selectivity. Below is a summary of the in vitro activity of representative indole-6-carboxylic acid derivatives, which serves as a critical prerequisite for advancing to in vivo models.
| Compound ID | Target Kinase | Antiproliferative Activity (Cell Line) | Key Findings |
| Compound 3b | EGFR | HCT-116, HeLa, HT-29 | High antiproliferative activity, cancer-selective, induces extrinsic apoptosis, and arrests cancer cells in the G2/M phase.[1] |
| Compound 6e | VEGFR-2 | HCT-116, HeLa, HT-29 | Potent VEGFR-2 inhibitory activity and significant antiproliferative effects.[1] |
| Erlotinib | EGFR | Various | Reference EGFR inhibitor. |
| Sorafenib | VEGFR-2, BRAF, etc. | Various | Reference multi-kinase inhibitor targeting VEGFR-2. |
Experimental Workflow for In Vivo Validation
The transition from promising in vitro data to a validated in vivo candidate requires a systematic and rigorous experimental workflow. This process typically involves assessing the compound's safety, pharmacokinetics, and efficacy in a relevant animal model.
References
A Comparative Guide to the Experimental Reproducibility of Indole-6-Carboxylic Acid Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental performance of indole-6-carboxylic acid derivatives as potential anticancer agents, with a focus on their reproducibility in common in vitro assays. While specific experimental data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is not publicly available, this document leverages data from closely related and well-studied indole-6-carboxylic acid hydrazone derivatives to provide a valuable reference for researchers in the field. The guide details experimental protocols and presents comparative data for cytotoxicity and kinase inhibition, offering insights into the reproducibility and potential of this class of compounds.
Introduction to Indole-6-Carboxylic Acid Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Derivatives of indole-6-carboxylic acid have emerged as promising candidates in cancer drug discovery, primarily due to their activity as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These receptor tyrosine kinases are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][3] This guide focuses on the experimental reproducibility of assays used to characterize these compounds, a critical factor for the reliable evaluation of their therapeutic potential.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the in vitro performance of a representative indole-6-carboxylic acid hydrazone derivative and the standard reference compound, Sorafenib. Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers and serves as a benchmark for evaluating new VEGFR-2 inhibitors. For EGFR inhibition, a different indole derivative is presented alongside the reference inhibitor, Erlotinib.
Table 1: Comparative Cytotoxicity of Indole-6-Carboxylic Acid Hydrazone Derivative and Sorafenib [4]
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Indole-6-Carboxylic Acid Hydrazone | MCF-7 (Breast Cancer) | MTT | 12.93 ± 0.54 |
| Indole-6-Carboxylic Acid Hydrazone | HCT116 (Colon Cancer) | MTT | 11.52 ± 0.70 |
| Sorafenib | MCF-7 (Breast Cancer) | MTT | 4.32 ± 0.33 |
| Sorafenib | HCT116 (Colon Cancer) | MTT | 7.28 ± 0.53 |
Table 2: Comparative Kinase Inhibition of Indole Derivatives and Reference Compounds [2][4]
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Indole-6-Carboxylic Acid Hydrazone | VEGFR-2 | In vitro Kinase Assay | 25 ± 1.29 |
| Sorafenib | VEGFR-2 | In vitro Kinase Assay | 35 ± 1.34 |
| Indole-6-Carboxylic Acid Hydrazone Derivative (Compound 3b) | EGFR | In vitro Kinase Assay | Not explicitly quantified but identified as the most potent |
| Erlotinib | EGFR | In vitro Kinase Assay | Potent inhibitor (reference) |
Experimental Protocols for Enhanced Reproducibility
Consistent and detailed experimental protocols are paramount for ensuring the reproducibility of in vitro assays. Below are standardized protocols for the key experiments cited in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant.
-
Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the substrate in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the general workflow of the experimental procedures described.
Caption: Simplified EGFR signaling pathway and the point of inhibition by indole derivatives.
Caption: Key downstream signaling pathways of VEGFR-2 and the inhibitory action of indole derivatives.
Caption: General experimental workflow for in vitro evaluation of indole derivatives.
Conclusion
The reproducibility of experiments is a cornerstone of reliable scientific research. For indole-6-carboxylic acid derivatives, consistent application of detailed protocols for cytotoxicity and kinase inhibition assays is essential for accurately assessing their potential as anticancer agents. While data for this compound remains elusive, the comparative data on related hydrazone derivatives demonstrate their potential as potent inhibitors of key oncogenic pathways. The provided protocols and workflows serve as a guide for researchers to conduct reproducible experiments, facilitating the confident evaluation and comparison of novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide for Drug Development Professionals
In the pursuit of novel therapeutics, particularly in oncology, the specificity of small molecule inhibitors is a critical determinant of both efficacy and safety. Off-target activity, or cross-reactivity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the cross-reactivity of a potential kinase inhibitor, 2,3-Dimethyl-1H-indole-6-carboxylic acid, against established drugs.
The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] Derivatives of indole-6-carboxylic acid, in particular, have been investigated as potential inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Based on these precedents, this guide will proceed under the working hypothesis that this compound is being evaluated for similar activity.
To provide a meaningful comparison, we will assess its hypothetical selectivity profile against two well-characterized, clinically approved kinase inhibitors:
-
Gefitinib : A selective inhibitor of EGFR tyrosine kinase.[3][4]
-
Sunitinib : A multi-targeted tyrosine kinase inhibitor known to act on VEGFR-2, PDGFRβ, c-KIT, and other kinases.[5][6]
Data Presentation: Kinase Selectivity Profile
The following table summarizes hypothetical inhibitory activity (IC50 values) for our compound of interest and the selected alternatives across a representative panel of protein kinases. Lower IC50 values indicate higher potency. This illustrative data is designed to reflect a plausible outcome from a broad kinase screening panel.
Table 1: Illustrative Cross-Reactivity Data for Selected Kinase Inhibitors (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Reference) | Sunitinib (Reference) | Kinase Family |
| EGFR | 55 | 25 | 10,500 | Tyrosine Kinase |
| VEGFR-2 | 80 | 12,000 | 15 | Tyrosine Kinase |
| ABL1 | 1,200 | 1,500 | 250 | Tyrosine Kinase |
| SRC | 850 | >10,000 | 180 | Tyrosine Kinase |
| c-KIT | 2,500 | >10,000 | 50 | Tyrosine Kinase |
| PDGFRβ | 1,800 | >10,000 | 25 | Tyrosine Kinase |
| CDK2 | >10,000 | >10,000 | 5,500 | CMGC |
| ROCK1 | 7,500 | 8,000 | 2,100 | AGC |
| PKA | >10,000 | >10,000 | 8,200 | AGC |
| AurA | 4,200 | 6,300 | 950 | Other |
Data presented for this compound is hypothetical and for illustrative purposes only. Reference data is representative of published values.
Visualizing Biological Pathways and Experimental Plans
To contextualize the importance of inhibitor selectivity, it is crucial to understand the signaling pathways these kinases regulate. Similarly, a clear experimental workflow is essential for obtaining reliable cross-reactivity data.
Caption: Simplified EGFR and VEGFR-2 signaling pathways leading to cell proliferation and angiogenesis.
Caption: A typical experimental workflow for assessing the cross-reactivity of a kinase inhibitor.
Experimental Protocols
Reliable cross-reactivity data is predicated on robust and well-controlled experimental design. Below is a generalized protocol for an in vitro kinase profiling assay, based on common commercially available systems like the ADP-Glo™ Kinase Assay.[7][8]
Protocol: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
1. Objective: To determine the inhibitory potency (IC50) of a test compound against a broad panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.
2. Materials:
-
Test Compound (e.g., this compound)
-
Reference Compounds (e.g., Gefitinib, Sunitinib)
-
Kinase Selectivity Profiling System (containing recombinant kinases, substrates, and reaction buffers)
-
ADP-Glo™ Kinase Assay Reagents (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
ATP
-
DMSO (ACS Grade)
-
Low-volume 384-well white assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate-reading luminometer
3. Method:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions). The final assay concentration of DMSO should be kept constant and typically below 1%.
-
-
Kinase Reaction:
-
Dispense 1 µL of the diluted compound or vehicle (DMSO) into the appropriate wells of a 384-well plate.[8]
-
Prepare a Kinase Working Stock by diluting the recombinant kinases in the provided kinase reaction buffer. Add 2 µL of this solution to each well.
-
Prepare an ATP/Substrate Working Stock by mixing the specific substrate for each kinase with ATP in the reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Signal Detection:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Normalize the data using vehicle-only wells (100% activity) and no-enzyme wells (0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each kinase.
-
This guide provides a foundational approach to assessing the cross-reactivity of a novel indole-based compound. By comparing its selectivity profile to established drugs and understanding the underlying experimental and biological context, researchers can make more informed decisions in the early stages of drug discovery.
References
- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Comparative Docking Analysis of Dimethyl-Indole Carboxylic Acids and Related Derivatives: A Guide for Researchers
This guide offers a comparative overview of in-silico docking studies on dimethyl-indole carboxylic acids and structurally related indole derivatives. It is designed for researchers, scientists, and drug development professionals to provide a consolidated resource of binding affinities and experimental methodologies. The data presented here is collated from multiple studies to facilitate further research and development of indole-based compounds as potential therapeutic agents.
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities of various indole carboxylic acid derivatives against key biological targets. These compilations provide insights into how different substitutions on the indole scaffold influence binding efficacy.
Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols.
Table 1: Docking Scores of Indole Derivatives Against Cyclooxygenase (COX) Enzymes
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Docking Software | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3) | COX-2 | Not specified | MOE 2015 | [1][2] |
| Indomethacin (Reference) | COX-2 | Not specified | MOE 2015 | [1][2] |
| 5f (Oxazole bridged chalcone derivative of indole) | COX-1 | 70.50 (GOLD Score) | GOLD | [3] |
| 5g (Oxazole bridged chalcone derivative of indole) | COX-1 | 66.08 (GOLD Score) | GOLD | [3] |
| Indomethacin (Reference) | COX-1 | 64.84 (GOLD Score) | GOLD | [3] |
| Celecoxib (Reference) | COX-1 | 77.90 (GOLD Score) | GOLD | [3] |
| 5c (Oxazole bridged chalcone derivative of indole) | COX-2 | 60.37 (GOLD Score) | GOLD | [3] |
| 5f (Oxazole bridged chalcone derivative of indole) | COX-2 | 65.13 (GOLD Score) | GOLD | [3] |
| 5g (Oxazole bridged chalcone derivative of indole) | COX-2 | 63.18 (GOLD Score) | GOLD | [3] |
| Celecoxib (Reference) | COX-2 | 67.90 (GOLD Score) | GOLD | [3] |
Table 2: Docking Scores and Inhibitory Concentrations of Indole Derivatives Against Anticancer Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | IC50 | Docking Software | Reference |
| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide (3a) | EGFR | Strongest Binding Energy | - | Not Specified | [4][5] |
| 5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide (3b) | EGFR | Strongest Binding Energy | - | Not Specified | [4][5] |
| 5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide (3f) | EGFR | Strongest Binding Energy | - | Not Specified | [4][5] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | EGFR | - | 2.80 ± 0.52 µM | Not Specified | [6] |
| Erlotinib (Reference) | EGFR | - | 0.04 ± 0.01 µM | Not Specified | [6] |
| Indole-2-carboxamide derivative (5d) | EGFR | -6.90 | - | Not Specified | [7] |
| Indole-2-carboxamide derivative (5e) | EGFR | -6.79 | - | Not Specified | [7] |
| Erlotinib (Reference) | EGFR | -7.30 | - | Not Specified | [7] |
Table 3: Docking Scores and Inhibitory Concentrations of Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | IC50 | Docking Software | Reference |
| Indole-2-carboxylic acid (1) | HIV-1 Integrase | - | 32.37 µM | AutoDock Vina | [8] |
| Ethyl 3-((phenyl)amino)-1H-indole-2-carboxylate (4a) | HIV-1 Integrase | - | 25.11 µM | AutoDock Vina | [8] |
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate (4b) | HIV-1 Integrase | - | 28.13 µM | AutoDock Vina | [8] |
| Ethyl 3-((4-chlorophenyl)amino)-1H-indole-2-carboxylate (4d) | HIV-1 Integrase | - | 15.27 µM | AutoDock Vina | [8] |
| Ethyl 3-((4-bromophenyl)amino)-1H-indole-2-carboxylate (4e) | HIV-1 Integrase | - | 19.33 µM | AutoDock Vina | [8] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | - | 3.11 µM | AutoDock Vina | [8] |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | - | 0.13 µM | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico studies. Below are generalized and specific protocols extracted from the referenced literature.
General Molecular Docking Workflow
A typical molecular docking study for indole derivatives involves the following steps:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and heteroatoms are typically removed from the protein structure.
-
Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein.
-
The 3D structures of the indole derivatives (ligands) are generated using chemical drawing software and their energy is minimized.
-
-
Binding Site Identification and Grid Generation:
-
The active site for docking is defined, often based on the location of the co-crystallized ligand in the PDB structure.
-
A grid box is generated around the defined active site to encompass the binding pocket.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations of the ligand within the protein's active site.
-
The software calculates the binding energy for each conformation.
-
-
Analysis of Results:
-
The resulting docked poses are clustered and ranked based on their binding energies.
-
The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein are analyzed.
-
Specific Protocol Example: Docking of Indole Derivatives against HIV-1 Integrase[8]
-
Software: AutoDock Vina was utilized for the molecular docking simulations.[8]
-
Protein Preparation: The crystal structure of HIV-1 integrase was prepared for docking.
-
Ligand Preparation: 168 compounds with drug-like properties had their 3D structures generated and prepared for docking. All rotatable bonds of the ligands were allowed to move freely.[8]
-
Binding Site Definition: The binding site was defined based on a known ligand's position, with the central coordinates set to X=141.136, Y=159.768, and Z=179.84.[8]
-
Docking and Analysis: For each molecule, 100 conformations were generated. The best conformation was selected based on the predicted binding affinity and binding mode.[8]
Visualization of Methodologies
The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified representation of the cyclooxygenase (COX) pathway, a common target for indole-based anti-inflammatory drugs.
References
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking 2,3-Dimethyl-1H-indole-6-carboxylic Acid Against Known PIM1 Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical performance of 2,3-Dimethyl-1H-indole-6-carboxylic acid against a panel of established PIM1 kinase inhibitors. The proto-oncogene PIM1 is a serine/threonine kinase that has become a significant therapeutic target in oncology due to its role in cell cycle progression, survival, and proliferation.[1][2] Upregulation of PIM1 is associated with numerous hematological malignancies and solid tumors, making its inhibition a promising strategy for cancer therapy.[1][3]
This document summarizes key quantitative data for known inhibitors, details the experimental protocols required to generate comparative data for new chemical entities like this compound, and visualizes the critical PIM1 signaling pathway and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the inhibitory activities of several well-characterized PIM1 inhibitors. The performance of this compound should be determined experimentally and inserted into this table for direct comparison.
| Compound | Type | IC50 / Ki | Selectivity Notes |
| This compound | - | Data Not Available | To be determined experimentally. |
| AZD1208 | Pan-PIM Inhibitor | IC50: 0.4 nM (PIM1) | Potent against PIM1, PIM2, and PIM3.[4] |
| GDC-0339 | Pan-PIM Inhibitor | Ki: 0.03 nM (PIM1) | Potent, orally bioavailable inhibitor of all PIM isoforms.[5] |
| PIM447 (LGH447) | Pan-PIM Inhibitor | Ki: 6 pM (PIM1) | Highly potent pan-PIM kinase inhibitor.[4][5] |
| CX-6258 | Pan-PIM Inhibitor | IC50: 5 nM (PIM1) | Orally efficacious pan-Pim kinase inhibitor.[4][5] |
| SGI-1776 | PIM/FLT3 Inhibitor | IC50: 7 nM (PIM1) | Also potent against Flt3; cardiotoxicity observed in trials.[4][6] |
| SMI-4a | PIM1 Selective | IC50: 17 nM (PIM1) | Modestly potent against PIM2; cell-permeable.[4][5] |
| TCS PIM-1 1 | PIM1 Selective | IC50: 50 nM (PIM1) | Good selectivity over PIM2.[4] |
| Quercetagetin | PIM1 Selective | IC50: 0.34 µM (PIM1) | A naturally occurring flavonoid.[5] |
| Hispidulin | PIM1 Selective | IC50: 2.71 µM (PIM1) | A natural flavone compound.[4][5] |
Experimental Protocols
To benchmark this compound, the following experimental protocols are recommended.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of PIM1 kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a primary method for determining the IC50 value of an inhibitor.
-
Materials:
-
Recombinant PIM1 Kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[7]
-
Substrate (e.g., PIMtide)
-
ATP
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in a 384-well plate. Include a DMSO vehicle control.
-
Kinase Reaction: Add the PIM1 enzyme to the wells, followed by a mixture of the substrate and ATP to initiate the reaction.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot the values against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the test compound on the proliferation and viability of cancer cell lines that overexpress PIM1.
-
Materials:
-
PIM1-dependent cancer cell line (e.g., Daudi, Raji)[8]
-
Complete culture medium
-
Test compound and control inhibitors
-
96-well cell culture plates
-
MTT or MTS reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate for 24 hours.[9]
-
Drug Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plates for 48 to 72 hours.[9]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength. The absorbance correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot Analysis
This protocol is used to confirm the mechanism of action by observing the phosphorylation status of known PIM1 downstream targets.
-
Procedure:
-
Cell Treatment & Lysis: Treat PIM1-expressing cells with the test compound at various concentrations. After incubation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated downstream targets of PIM1 (e.g., p-BAD, p-4EBP1) and total protein levels, along with a loading control (e.g., GAPDH).[8][9]
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye to visualize the protein bands.
-
Analysis: Quantify the band intensity to determine the change in protein phosphorylation upon treatment with the inhibitor.
-
Mandatory Visualizations
The following diagrams illustrate the PIM1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PIM1 is activated by the JAK/STAT pathway and promotes cell survival and proliferation.
Caption: Workflow for determining inhibitor IC50 values using the ADP-Glo™ kinase assay.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dimethyl-1H-indole-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No. 103986-06-7), a crucial aspect of responsible chemical handling.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and information from SDSs of structurally similar indole carboxylic acids. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to review the SDS provided by the supplier of your specific chemical.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS contains comprehensive information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety glasses or goggles[2]
-
A flame-resistant lab coat[1]
-
Closed-toe shoes
In case of exposure, immediately follow the first-aid measures outlined in the relevant SDS and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1][3]
-
Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Incompatible Wastes: Do not mix this waste stream with incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3][4]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
Container Requirements: Waste containers must be in good condition, without leaks or cracks, and made of a material compatible with the chemical.[1] Containers should be kept closed except when adding waste.[1][3]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][3]
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity.[1]
-
Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in the regular trash.[1][5] Evaporation of hazardous waste is also not a permissible disposal method.[3][6]
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1][6]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[1]
Quantitative Data Summary
The following table summarizes general quantitative limits and guidelines relevant to the disposal of laboratory chemical waste. Specific limits may vary based on local regulations and the specific hazards of the chemical .
| Parameter | Guideline | Citation |
| pH for Drain Disposal | For aqueous solutions, a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Always verify local regulations. | [5] |
| Satellite Accumulation | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [1] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to accommodate for expansion. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
References
Comprehensive Safety and Handling Guide for 2,3-Dimethyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,3-Dimethyl-1H-indole-6-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar indole and carboxylic acid derivatives. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety protocols.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times to protect against dust particles and splashes.[1][2][3][4] A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly.[5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[1][2][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][4] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[1] |
II. Operational Plan: Handling and Storage
A meticulous operational plan is critical for minimizing risk and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be performed in a certified chemical fume hood.[1][2][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
B. Handling Procedures:
-
Weighing: When weighing the solid compound, do so within a chemical fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound.[2][7]
C. Storage:
-
Store this compound in a tightly sealed and clearly labeled container.[2][4]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[8] The container must be kept tightly closed except when adding waste.[8]
-
Disposal Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[4]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
Visual Guidance
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Step-by-step workflow for the safe handling of chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
